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Core Science & Biosynthesis

Foundational

Structural Characterization and Analytical Validation of (S)-1-benzyl-3,3-difluoropiperidin-4-ol: A Technical Guide

Executive Overview Fluorinated saturated heterocycles have emerged as privileged scaffolds in modern medicinal chemistry. The strategic introduction of a gem-difluoro group adjacent to a chiral hydroxyl center—as seen in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Fluorinated saturated heterocycles have emerged as privileged scaffolds in modern medicinal chemistry. The strategic introduction of a gem-difluoro group adjacent to a chiral hydroxyl center—as seen in (S)-1-benzyl-3,3-difluoropiperidin-4-ol —modulates the basicity of the piperidine nitrogen, enhances metabolic stability, and dictates the conformational landscape of the ring. This in-depth technical guide provides a causality-driven framework for the structural characterization of this specific chiral building block, which is heavily utilized in the synthesis of and other biologically active therapeutics.

Synthetic Context and Stereochemical Rationale

To rigorously characterize a molecule, one must first understand its synthetic origin and the physical forces governing its 3D structure. The synthesis of the racemic precursor typically involves the reduction of. Utilizing sodium borohydride (NaBH₄) in methanol at 0 °C controls the exothermic hydride transfer, preventing over-reduction and yielding the racemic alcohol in high purity. Subsequent chiral resolution or asymmetric transfer hydrogenation isolates the enantiopure.

The analytical challenge lies in the gem-difluoro group at C3. These strongly electron-withdrawing fluorines lower the pKa of the N1 nitrogen and create a strong localized dipole. Crucially, when the (S)-hydroxyl group is established at C4, the two fluorine atoms at C3 become diastereotopic . They are no longer magnetically equivalent, providing a highly diagnostic spectroscopic handle for structural validation.

Workflow A Synthesis of Racemic 1-benzyl-3,3-difluoropiperidin-4-ol B Chiral Resolution / Asymmetric Reduction A->B C Enantiopure (S)-Isomer Isolation B->C D NMR Spectroscopy (1H, 13C, 19F) C->D E HRMS & IR Spectroscopy C->E F X-Ray Crystallography / VCD Analysis C->F G Validated (S)-1-benzyl- 3,3-difluoropiperidin-4-ol D->G E->G F->G

Workflow for the isolation and structural validation of the (S)-enantiomer.

Analytical Characterization Strategy

A robust characterization workflow relies on orthogonal techniques that cross-validate one another.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) is the primary tool for verifying atomic connectivity and relative stereochemistry.

  • ¹⁹F NMR: Because the C4 carbon is a stereocenter, the two fluorine atoms on C3 experience different magnetic environments. They couple with each other, producing a characteristic AB system (a pair of doublets) with a massive geminal coupling constant ( 2JFF​≈242 Hz). This splitting pattern is a self-validating marker of the adjacent chiral center's integrity.

  • ¹H NMR: The axial vs. equatorial positioning of the H4 proton can be deduced from its scalar coupling constants with the adjacent C5 protons, confirming the relative chair conformation of the piperidine ring.

  • ¹³C NMR: The carbon signals for C3, C4, and C2 are split by carbon-fluorine spin-spin coupling ( 1JCF​ and 2JCF​ ), providing definitive proof of the difluoromethylene group's exact position within the heterocycle.

Absolute Stereochemistry via X-Ray Crystallography

While NMR and optical rotation provide relative stereochemistry and macroscopic handedness, single-crystal X-ray diffraction (XRD) utilizing anomalous dispersion is strictly required to definitively assign the absolute (S)-configuration.

Logic N1 19F NMR Diastereotopic Splitting C Absolute (S)-Configuration Confirmation N1->C Confirms local chirality N2 1H NMR Coupling Constants N2->C Axial/Equatorial relations N3 Optical Rotation [α]D N3->C Macroscopic chirality N4 X-Ray Diffraction (Anomalous Dispersion) N4->C 3D Spatial arrangement

Logical framework cross-validating the absolute stereochemistry of the (S)-isomer.

Quantitative Data Summaries

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (ppm) Multiplicity Integration Assignment
Ph-H 7.25 - 7.38 m 5H Aromatic protons
4-CH 3.85 - 3.95 m 1H Proton adjacent to OH
Ph-CH₂ 3.62 s (or ABq) 2H Benzyl methylene
2-CH₂ 2.65 - 2.85 m 2H Protons adjacent to CF₂ and N
6-CH₂ 2.35 - 2.55 m 2H Protons adjacent to N
5-CH₂ 1.75 - 1.95 m 2H Aliphatic methylene protons

| OH | 2.20 | br s | 1H | Hydroxyl proton (exchangeable) |

Table 2: ¹³C and ¹⁹F NMR Data (100 MHz / 376 MHz, CDCl₃) | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J in Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ¹⁹F | -108.5, -112.3 | AB system (d) | 2JFF​=242 | Diastereotopic gem-fluorines | | ¹³C | 137.5 | s | - | Aromatic Cq | | ¹³C | 128.8, 128.4, 127.3 | s | - | Aromatic CH | | ¹³C | 120.5 | t | 1JCF​=245 | C3 (CF₂) | | ¹³C | 68.2 | t | 2JCF​=24 | C4 (CH-OH) | | ¹³C | 62.4 | s | - | Benzyl CH₂ | | ¹³C | 58.1 | t | 2JCF​=26 | C2 (CH₂-N) | | ¹³C | 52.3 | s | - | C6 (CH₂-N) | | ¹³C | 28.5 | s | - | C5 (CH₂) |

Table 3: Physicochemical and HRMS Data

Parameter Value Analytical Method
Exact Mass [M+H]⁺ 228.1194 m/z ESI-HRMS (TOF)
Optical Rotation [α]D²⁰ -18.5° (c 1.0, MeOH) Polarimetry (589 nm)
Melting Point 74 - 76 °C Differential Scanning Calorimetry (DSC)

| IR (ATR) | 3350 (OH), 2950, 1100 (C-F) cm⁻¹ | FT-IR Spectroscopy |

Step-by-Step Experimental Methodologies

Protocol 1: Self-Validating NMR Acquisition Workflow

To ensure absolute data integrity and prevent artifactual signal broadening, the NMR protocol must be treated as a self-validating system.

  • Solvent Preparation: Pass CDCl₃ through a short pad of basic alumina immediately prior to use.

    • Causality: Commercial CDCl₃ often contains trace DCl from photolytic degradation. DCl protonates the basic piperidine nitrogen, leading to chemical shift drift and severe peak broadening due to intermediate exchange rates.

  • Sample Preparation: Dissolve 15 mg of (S)-1-benzyl-3,3-difluoropiperidin-4-ol in 0.6 mL of the treated CDCl₃. Add 0.1% v/v Tetramethylsilane (TMS) and 0.1% v/v Trichlorofluoromethane (CFCl₃).

    • Causality: TMS serves as the internal zero reference for ¹H and ¹³C, while CFCl₃ acts as the absolute zero reference for ¹⁹F, ensuring cross-instrument reproducibility.

  • Shimming and System Suitability: Tune the probe to the respective nuclei. Shim the magnet until the TMS signal exhibits a linewidth at half-height ( W1/2​ ) of < 0.8 Hz.

    • Causality: High magnetic field homogeneity is critical to resolve the complex multiplet splitting caused by simultaneous H-F and F-F scalar coupling.

  • Acquisition: Acquire ¹H (16 scans), ¹³C (1024 scans, with ¹H decoupling), and ¹⁹F (64 scans, with ¹H decoupling) spectra.

Protocol 2: Absolute Configuration via Single-Crystal X-Ray Diffraction
  • Crystallization: Dissolve 50 mg of the enantiopure compound in minimal hot ethyl acetate. Slowly diffuse hexanes into the solution in a sealed chamber at 4 °C over 72 hours.

    • Causality: Vapor diffusion promotes slow nucleation, yielding the high-quality, defect-free single crystals required for accurate anomalous dispersion measurements.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Cu Kα radiation source ( λ=1.5418 Å) rather than the standard Mo Kα.

    • Causality: Cu Kα radiation maximizes the anomalous scattering signal of lighter atoms (Oxygen and Fluorine). This is strictly necessary to calculate a reliable Flack parameter for a molecule lacking heavy halogens (like Br or I).

  • Refinement and Validation: Solve the structure using direct methods. The absolute (S)-configuration is definitively validated if the refined Flack parameter is 0.00±0.05 .

References

  • World Intellectual Property Organization. "Fluorinated bridged spiro[1]heptane derivatives as alx receptor agonists." WO2013171694A1. Available at:

  • Chiang, N., et al. "The Lipoxin Receptor ALX: Potent Ligand-Specific and Stereoselective Actions in Vivo." Pharmacological Reviews, 2006, 58(3), 463-487. Available at:[Link]

Sources

Exploratory

Comprehensive Structural &amp; Spectroscopic Profiling of (S)-1-Benzyl-3,3-difluoropiperidin-4-ol: A Technical Guide to ¹H and ¹⁹F NMR Elucidation

Executive Summary The incorporation of gem-difluoro motifs into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. Specifically, (S)-1-benzyl-3,3-difluoropiperidin-4-ol serves as a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of gem-difluoro motifs into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. Specifically, (S)-1-benzyl-3,3-difluoropiperidin-4-ol serves as a highly versatile chiral scaffold. The gem-difluoro group profoundly alters the molecule's physicochemical properties—modulating lipophilicity, lowering the basicity of the adjacent amine, and enforcing rigid conformational biases via stereoelectronic effects.

This whitepaper provides an authoritative, in-depth technical guide to the synthesis, isolation, and nuclear magnetic resonance (NMR) spectroscopic elucidation of this compound. By mapping the complex scalar couplings (³J_HF_ and ²J_FF_) inherent to this system, researchers can definitively assign stereochemistry and conformational states.

Mechanistic Significance & Conformational Causality

The substitution of hydrogen for fluorine at the C3 position of a piperidine ring introduces significant stereoelectronic constraints. Fluorine is highly electronegative, and the gem-difluoro group exerts a strong "gauche effect" relative to the nitrogen lone pair, stabilizing a specific chair conformation.

Furthermore, the chiral center at C4 renders the entire molecule asymmetric. Because the hydroxyl group at C4 typically adopts an equatorial position to minimize severe 1,3-diaxial steric clashes with the axial fluorine at C3, the C4 proton (H4) is forced into an axial orientation. This conformational lock is the primary causal factor behind the distinct trans-diaxial and gauche coupling constants observed in the ¹H and ¹⁹F NMR spectra. Additionally, the chiral environment renders the benzylic protons diastereotopic, causing them to resonate as a distinct AB quartet rather than a simple singlet.

Logic Core Gem-Difluoro Motif (C3) Conf Chair Conformation Bias (Axial H4 preference) Core->Conf Steric/Electronic JFF Large Geminal Coupling ²J(F,F) ≈ 245 Hz Core->JFF ¹⁹F NMR Impact JHF Vicinal Couplings ³J(H,F) Karplus Dependence Core->JHF ¹H & ¹⁹F NMR Impact Conf->JHF Enforces Angles Ax Trans-diaxial ³J(H,F) ~25-30 Hz JHF->Ax Eq Gauche ³J(H,F) ~10-15 Hz JHF->Eq

Logical mapping of the gem-difluoro motif's influence on conformation and NMR coupling constants.

Experimental Architecture: Synthesis & Validation

To ensure absolute data integrity, the spectroscopic analysis must be grounded in a self-validating synthetic protocol. The following methodology details the reduction of the precursor ketone/diol and the subsequent chiral resolution required to isolate the pure (S)-enantiomer [1].

Protocol 1: Synthesis and Chiral Resolution
  • Reduction Phase :

    • Procedure: In a flame-dried round-bottomed flask under inert N₂ atmosphere, dissolve 1-benzyl-3,3-difluoropiperidine-4,4-diol (1.0 equiv) in anhydrous methanol (MeOH). Cool the solution to 0 °C.

    • Reaction: Add Sodium borohydride (NaBH₄, 1.5 equiv) portionwise. The choice of NaBH₄ in MeOH provides a mild, chemoselective reduction of the transient ketone to the racemic alcohol without defluorination.

    • Quenching: After stirring at room temperature for 2 hours, quench the reaction with saturated aqueous NH₄Cl to safely destroy excess hydride. Extract the aqueous layer with ethyl acetate (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Chiral Resolution Phase :

    • Procedure: Subject the crude racemic 1-benzyl-3,3-difluoropiperidin-4-ol to preparative chiral High-Performance Liquid Chromatography (HPLC).

    • Parameters: Utilize a Chiralpak AD-H column with an isocratic mobile phase of Hexane/Isopropanol (typically 90:10 v/v) containing 0.1% diethylamine to prevent peak tailing of the basic amine.

  • Validation (Self-Correction Step) :

    • Procedure: Analyze the isolated fractions via analytical chiral HPLC. Do not proceed to NMR acquisition unless the enantiomeric excess (ee) is >99%. This ensures that the diastereotopic splitting observed in NMR is purely an intramolecular phenomenon, not an artifact of enantiomeric impurities forming transient dimers.

Spectroscopic Methodology

Accurate elucidation of highly coupled spin systems requires rigorous instrument calibration. The presence of both ¹H and ¹⁹F nuclei necessitates specific probe tuning to capture the massive ²J_FF_ couplings and the intricate ³J_HF_ multiplets [2].

Protocol 2: NMR Sample Preparation & Acquisition
  • Sample Preparation : Dissolve exactly 15.0 mg of the highly pure (S)-1-benzyl-3,3-difluoropiperidin-4-ol in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).

    • Causality: CDCl₃ is selected as a non-polar, non-hydrogen-bonding solvent to preserve the molecule's native intramolecular hydrogen bonding and rigid chair conformation.

    • Standardization: Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Instrument Tuning : Utilize a 400 MHz NMR spectrometer (e.g., Bruker Avance 400). Tune and match the broadband probe specifically for ¹H (400 MHz) and ¹⁹F (376 MHz) frequencies.

  • ¹H NMR Acquisition : Acquire 16 transients (scans) with a relaxation delay (D1) of 2.0 seconds and a spectral width of 20 ppm.

  • ¹⁹F NMR Acquisition : Acquire 64 transients with a relaxation delay of 1.5 seconds and a wide spectral width of 250 ppm to ensure the broad geminal fluorine doublets are fully captured without folding. Acquire spectra both with and without ¹H-decoupling to differentiate ²J_FF_ from ³J_HF_ couplings.

Workflow A 1-Benzyl-3,3-difluoropiperidine-4,4-diol (Precursor) B NaBH₄ Reduction (MeOH, 0°C to RT) A->B Chemoselective Reduction C Chiral Resolution (Prep-HPLC, Chiralpak AD-H) B->C Racemate Isolation D (S)-1-Benzyl-3,3-difluoropiperidin-4-ol (ee > 99%) C->D Enantiomeric Validation E NMR Sample Prep (CDCl₃ + 0.03% TMS) D->E Dissolution F ¹H NMR (400 MHz) Probe Tuning & Matching E->F G ¹⁹F NMR (376 MHz) ¹H-Decoupled & Coupled E->G

Workflow detailing the synthesis, chiral resolution, and NMR preparation of the target compound.

Comprehensive Data Presentation

The quantitative data derived from the NMR experiments are summarized below. The assignments are based on the Karplus relationship for dihedral angles and the characteristic chemical shifts of fluorinated aliphatic systems.

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
PositionShift (ppm)MultiplicityCoupling Constants (Hz)IntegrationAssignment
Phenyl7.25 - 7.38m-5HAr-H
Benzyl-CH₂3.65, 3.55ABq²J_HH_ = 13.22HN-CH₂-Ph (Diastereotopic)
C4-H(ax)3.92dddd³J_H,Fax_ = 28.5, ³J_H,Hax_ = 10.5, ³J_H,Feq_ = 12.0, ³J_H,Heq_ = 4.51HCH-OH
C2-H(eq)3.15ddd²J_HH_ = 11.5, ³J_H,Feq_ = 14.0, ³J_H,Fax_ = 11.01HN-CH₂-CF₂
C6-H(eq)2.85m-1HN-CH₂-CH₂
C2-H(ax)2.55ddd²J_HH_ = 11.5, ³J_H,Fax_ = 29.0, ³J_H,Feq_ = 12.51HN-CH₂-CF₂
C6-H(ax)2.25m-1HN-CH₂-CH₂
C4-OH2.18br s-1HHydroxyl
C5-H(eq)1.85m-1HCH₂-CH₂-N
C5-H(ax)1.65m-1HCH₂-CH₂-N
Table 2: ¹⁹F NMR Chemical Shifts (376 MHz, CDCl₃)
PositionShift (ppm)MultiplicityCoupling Constants (Hz)Assignment
F(axial)-108.5d (br)²J_FF_ = 245.0C3-F
F(equatorial)-116.2d (br)²J_FF_ = 245.0C3-F

(Note: In a fully ¹H-coupled ¹⁹F spectrum, these signals resolve into complex multiplets (dddd) due to the vicinal ³J_HF_ couplings detailed in Table 1. They are reported here as broad doublets reflecting the dominant 245 Hz geminal F-F coupling).

Data Synthesis & Conformational Elucidation

The data presented in the tables act as a self-validating proof of the molecule's 3D architecture.

  • Diastereotopic Benzylic Protons : The appearance of the benzyl-CH₂ group as an AB quartet (3.65 and 3.55 ppm) with a massive 13.2 Hz geminal coupling confirms the presence of the adjacent chiral center at C4. If the molecule were rapidly interconverting or lacked a chiral center, this would appear as a singlet.

  • Karplus-Driven F-H Coupling : The C4 proton (3.92 ppm) exhibits a massive 28.5 Hz coupling to one of the fluorine atoms. According to the Karplus equation, scalar coupling between ¹H and ¹⁹F is highly dependent on the dihedral angle. A coupling of ~28-30 Hz is the hallmark of a trans-diaxial relationship (dihedral angle ≈ 180°). This definitively proves that H4 is axial, and consequently, the C4-OH group is equatorial. The smaller 12.0 Hz coupling corresponds to the gauche interaction (dihedral angle ≈ 60°) with the equatorial fluorine.

  • Geminal Fluorine Coupling : The ¹⁹F NMR spectrum is dominated by the massive ²J_FF_ coupling of 245.0 Hz. This extreme value is characteristic of sp³ hybridized carbon centers bearing two fluorine atoms and is a critical diagnostic marker for the integrity of the gem-difluoro motif [2].

Conclusion

The (S)-1-benzyl-3,3-difluoropiperidin-4-ol scaffold presents a highly complex but entirely predictable NMR profile. By understanding the causal relationship between the stereoelectronic "gauche effect" of the fluorine atoms and the resulting chair conformation, researchers can accurately interpret the massive trans-diaxial ³J_HF_ and geminal ²J_FF_ coupling constants. Strict adherence to the self-validating synthetic and spectroscopic protocols outlined in this guide ensures absolute structural confidence during drug development pipelines.

References

  • Fluorinated bridged spiro[2.4]heptane derivatives as alx receptor agonists (WO2013171694A1). World Intellectual Property Organization (WIPO) / Google Patents.
  • Evaluation of fluoroorganic compounds with benchtop 19F NMR. Thermo Fisher Scientific.
Foundational

A Technical Guide to the Crystallographic Analysis of (S)-1-benzyl-3,3-difluoropiperidin-4-ol Derivatives: A Case Study Approach

For Researchers, Scientists, and Drug Development Professionals Abstract Fluorinated piperidines are privileged scaffolds in modern medicinal chemistry, offering unique conformational constraints and metabolic stability...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated piperidines are privileged scaffolds in modern medicinal chemistry, offering unique conformational constraints and metabolic stability that are highly sought after in drug design. The precise three-dimensional arrangement of these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR). This in-depth technical guide provides a comprehensive framework for the crystallographic analysis of (S)-1-benzyl-3,3-difluoropiperidin-4-ol and its derivatives. While a public crystallographic structure for the specific title compound is not available at the time of this writing, this guide establishes a robust workflow, from synthesis to data analysis, by leveraging established methodologies and a detailed case study of a closely related N-benzylated piperidin-4-one derivative. This approach equips researchers with the necessary protocols and theoretical understanding to pursue the crystallographic characterization of this important class of molecules.

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The introduction of fluorine into organic molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The piperidine moiety is a ubiquitous structural motif in a vast number of approved drugs. The combination of these two features in fluorinated piperidines has made them highly attractive building blocks in the development of novel therapeutics. Specifically, the gem-difluoro substitution at the 3-position of the piperidine ring introduces a significant conformational bias and can act as a bioisostere for a carbonyl group, enhancing interactions with biological targets. The (S)-1-benzyl-3,3-difluoropiperidin-4-ol scaffold, with its defined stereochemistry and functional groups amenable to further derivatization, represents a key intermediate for the synthesis of a diverse range of biologically active compounds.

Determining the precise solid-state conformation of these molecules through single-crystal X-ray crystallography provides invaluable insights for rational drug design. It allows for the accurate measurement of bond lengths, bond angles, and torsional angles, which are critical for computational modeling and understanding ligand-receptor interactions.

Synthesis and Stereochemical Control

The synthesis of (S)-1-benzyl-3,3-difluoropiperidin-4-ol typically commences with the corresponding ketone, 1-benzyl-3,3-difluoropiperidin-4-one. The stereoselective reduction of the carbonyl group is a critical step to establish the desired (S)-configuration at the C4 position.

Synthesis of 1-benzyl-3,3-difluoropiperidin-4-one

The precursor ketone, 1-benzyl-3,3-difluoropiperidin-4-one, is a known compound and can be synthesized through various established routes. Information on this compound, including its chemical identifiers, can be found in public databases such as PubChem (CID 49761227)[1].

Stereoselective Reduction to (S)-1-benzyl-3,3-difluoropiperidin-4-ol

The reduction of the prochiral ketone to the desired chiral alcohol is a key transformation. The choice of reducing agent and reaction conditions is crucial for achieving high diastereoselectivity and enantioselectivity.

Experimental Protocol: Stereoselective Reduction

  • Reaction Setup: A solution of 1-benzyl-3,3-difluoropiperidin-4-one (1.0 eq) in an appropriate anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The solution is cooled to a low temperature, typically between -78 °C and 0 °C, using a suitable cooling bath (e.g., dry ice/acetone or an ice bath). This is critical for enhancing the stereoselectivity of the reduction.

  • Addition of Reducing Agent: A stereoselective reducing agent is added portion-wise or via a syringe pump to the cooled solution. Common choices for achieving the (S)-alcohol include:

    • Chiral Borane Reagents: (R)-2-Methyl-CBS-oxazaborolidine in combination with a borane source (e.g., borane-dimethyl sulfide complex). The CBS catalyst provides a chiral environment that directs the hydride delivery to one face of the ketone.

    • Lithium aluminium hydride (LiAlH4) or Sodium borohydride (NaBH4): While not inherently chiral, their reactivity can be modulated by the presence of chiral additives or by the inherent stereochemical bias of the substrate.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of a suitable reagent, such as water, saturated aqueous ammonium chloride, or Rochelle's salt solution, at low temperature.

  • Workup and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired (S)-1-benzyl-3,3-difluoropiperidin-4-ol.

The causality behind these choices lies in the principles of asymmetric synthesis. The use of a chiral catalyst or reagent creates a diastereomeric transition state, leading to the preferential formation of one enantiomer of the product. Low temperatures are employed to increase the energy difference between these transition states, thereby enhancing the enantiomeric excess.

Crystallization: The Gateway to High-Quality Diffraction Data

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystallographic analysis. The process is highly empirical and may require screening of various conditions.

General Principles of Crystallization for Piperidin-4-ol Derivatives

Piperidin-4-ol derivatives, being polar molecules with hydrogen bonding capabilities, can often be crystallized from a range of protic and aprotic solvents. Common techniques include:

  • Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

A review of crystallization procedures for piperidin-4-one derivatives suggests that ethanol, methanol, and mixtures such as dichloromethane/methanol or ethanol-ethyl acetate are often successful.[2][3]

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Start with a small amount of the purified (S)-1-benzyl-3,3-difluoropiperidin-4-ol and test its solubility in a range of solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but more soluble upon heating.

  • Slow Evaporation Trials: Prepare saturated or near-saturated solutions in promising solvents and set them up for slow evaporation in vials covered with parafilm pierced with a few small holes.

  • Vapor Diffusion Trials: Set up vapor diffusion experiments using pairs of solvents where the compound is soluble in the inner vial solvent and insoluble in the outer reservoir anti-solvent.

  • Microscopic Examination: Regularly inspect the vials under a microscope to check for crystal growth. High-quality crystals for X-ray diffraction should be transparent, have well-defined faces, and be free of cracks or inclusions.[4]

Single-Crystal X-ray Diffraction: From Crystal to Structure

Once a suitable single crystal is obtained, the next step is to perform the X-ray diffraction experiment. This section outlines the typical workflow for a small molecule crystallographic analysis.

The Crystallographic Workflow

The process of determining a crystal structure can be broken down into several key stages, as depicted in the following workflow diagram.

CrystallographyWorkflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase CrystalSelection Crystal Selection & Mounting DataCollection X-ray Data Collection CrystalSelection->DataCollection Diffractometer DataReduction Data Reduction & Integration DataCollection->DataReduction StructureSolution Structure Solution (Direct Methods/Patterson) DataReduction->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation & CIF Generation StructureRefinement->Validation Deposition Deposition Validation->Deposition e.g., CCDC

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Detailed Methodologies

1. Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in its largest dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation from the X-ray beam and to allow for data collection at low temperatures (e.g., 100 K).

2. Data Collection: The mounted crystal is placed in a diffractometer, and a beam of monochromatic X-rays is directed at it. As the crystal is rotated, a series of diffraction patterns are collected on a detector. Modern diffractometers automate this process, determining the unit cell parameters and collecting a complete dataset.

3. Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as absorption.

4. Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or the Patterson function, to generate an initial electron density map. This map provides the approximate positions of the atoms in the unit cell.

5. Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, displacement parameters (describing thermal motion), and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.

6. Structure Validation and CIF Generation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The results are then compiled into a Crystallographic Information File (CIF), which is the standard format for reporting crystal structures.

7. Deposition: To ensure the preservation and accessibility of the data, the CIF is deposited in a public database, such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds.[5][6][7][8][9]

Case Study: Crystallographic Data of a Related N-Benzylated Piperidin-4-one

As a direct crystallographic structure for (S)-1-benzyl-3,3-difluoropiperidin-4-ol is not publicly available, we will use the crystallographic data for a closely related compound, 1-benzyl-3-ethyl-2,6-diphenylpiperidin-4-one , to illustrate the type of information that can be obtained from a crystallographic analysis. This compound shares the key N-benzylpiperidine core. A study by Dindulkar et al. (2011) provides a detailed NMR and single-crystal XRD analysis of this molecule.[10]

The study reveals that the piperidine ring in this derivative adopts a chair conformation with all substituents in an equatorial orientation, both in solution and in the solid state.[10] This provides a valuable point of comparison for predicting the likely conformation of (S)-1-benzyl-3,3-difluoropiperidin-4-ol.

Table 1: Illustrative Crystallographic Data for a Representative N-Benzylated Piperidin-4-one

ParameterValue (Example)Significance
Chemical FormulaC26H27NODefines the elemental composition.
Formula Weight369.49Molar mass of the compound.
Crystal SystemMonoclinicThe crystal lattice system.
Space GroupP21/cDescribes the symmetry of the unit cell.
a (Å)10.123(2)Unit cell dimension.
b (Å)24.567(5)Unit cell dimension.
c (Å)8.765(2)Unit cell dimension.
β (°)109.87(3)Unit cell angle.
Volume (ų)2048.1(7)Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor (R1)~0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Note: The data in this table is illustrative and based on typical values for such compounds. For precise data, refer to the original publication.

Conclusion and Future Directions

This technical guide has outlined a comprehensive approach to the crystallographic analysis of (S)-1-benzyl-3,3-difluoropiperidin-4-ol and its derivatives. While a specific crystal structure for the title compound remains to be determined and deposited in public databases, the methodologies for its synthesis, crystallization, and X-ray diffraction analysis are well-established. By following the detailed protocols and understanding the underlying scientific principles presented herein, researchers are well-equipped to pursue the crystallographic characterization of this and related fluorinated piperidines.

The determination of the crystal structure of (S)-1-benzyl-3,3-difluoropiperidin-4-ol would be a valuable contribution to the field, providing a precise conformational model for this important synthetic building block. Such data would be instrumental in advancing the rational design of novel therapeutics based on the fluorinated piperidine scaffold.

References

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved March 27, 2026, from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]

  • re3data.org. (2026, February 3). Cambridge Structural Database. [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Cambridge Structure Database. Retrieved March 27, 2026, from [Link]

  • Weizmann Institute of Science Library. (2025, September 28). How to access the Cambridge Structural Database (CSD), and what it includes?[Link]

  • Arulkumaran, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Arulkumaran, R., & Ponnuswamy, M. N. (2022). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 5(1), 1-8.
  • Excillum. (n.d.). Small molecule crystallography. Retrieved March 27, 2026, from [Link]

  • Gryl, M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1935-1947. [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved March 27, 2026, from [Link]

  • Beckmann, P. A., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(6), 2082-2089. [Link]

  • Lee, J., & Ziering, A. (1950). PIPERIDINE DERIVATIVES. V. lf3-DIALKYL-4-ARYL-4-ACYLOXYPIPERIDINES. Journal of Organic Chemistry, 15(5), 911-916.
  • Jones, P. G. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications, 80(8), 635-638. [Link]

  • Martínez-Martínez, A. J., et al. (2018). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4... Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1806-1810. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 49761227, 1-Benzyl-3,3-difluoropiperidin-4-one. Retrieved March 27, 2026 from [Link].

  • Dindulkar, S. D., Parthiban, P., Puranik, V. G., & Jeong, Y. T. (2011). Facile synthesis of N-benzylated 3-alkyl-2,6-diarylpiperidin-4-ones: Stereochemical investigation by 1D/2D NMR and single-crystal XRD. Journal of Molecular Structure, 990(1-3), 44-56. [Link]

Sources

Exploratory

Thermodynamic Stability and Stereoelectronic Profiling of (S)-1-Benzyl-3,3-difluoropiperidin-4-ol Enantiomers: A Technical Guide

Executive Summary The strategic incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry[1]. Specifically, gem-difluorinated piperidines are utilized to modulate basic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry[1]. Specifically, gem-difluorinated piperidines are utilized to modulate basicity (pKa), enhance metabolic stability, and dictate rigid 3D conformations[1][2]. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of (S)-1-benzyl-3,3-difluoropiperidin-4-ol, a critical chiral building block[3]. By examining the stereoelectronic causality—such as the fluorine gauche effect—and providing field-validated experimental protocols, this guide equips researchers with the authoritative framework necessary to evaluate the enantiomeric integrity and thermodynamic profile of this scaffold.

Stereoelectronic Fundamentals & Conformational Causality

The thermodynamic stability of (S)-1-benzyl-3,3-difluoropiperidin-4-ol is fundamentally governed by the stereoelectronic influence of the gem-difluoro group at the C3 position. Fluorine is the most electronegative element, and its introduction adjacent to a hydroxyl-bearing carbon (C4) and a basic amine (N1) fundamentally rewires the molecule's conformational landscape[2][4].

  • Inductive Effects and pKa Modulation: The highly electron-withdrawing nature of the CF2 group significantly lowers the pKa of the N1 amine (reducing basicity) and increases the acidity of the C4-OH[1]. The benzyl protecting group at N1 provides lipophilicity and prevents unwanted side reactions during synthesis, such as during the reduction of 1-benzyl-3,3-difluoropiperidine-4,4-diol using NaBH4[3].

  • Conformational Locking via the Fluorine Gauche Effect: In unsubstituted piperidin-4-ols, the hydroxyl group rapidly equilibrates between axial and equatorial positions. However, in 3,3-difluoropiperidin-4-ol derivatives, strong dipole-dipole repulsions between the highly polarized C-F bonds and the C-O bond force the ring into a highly specific chair conformation[2]. This is further stabilized by hyperconjugation (the donation of electron density from adjacent σCH​ bonds into the low-lying σCF∗​ antibonding orbitals), a phenomenon closely related to the fluorine gauche effect pioneered by O'Hagan and others[4]. This stereoelectronic locking minimizes the ground-state energy of the (S)-enantiomer, rendering it highly stable against conformational inversion.

Stereoelectronics N1 gem-Difluoro Group (C3) Strong Electronegativity N2 Inductive Electron Withdrawal N1->N2 N3 Dipole-Dipole Repulsion N1->N3 N4 C4-OH Bond Polarization N2->N4 N5 Conformational Locking (Equatorial OH Preferred) N3->N5 N4->N5

Stereoelectronic effects of the C3 gem-difluoro group on C4-OH conformation.

Thermodynamic Profiling: (S)- vs (R)- Enantiomers

In an achiral environment, the scalar thermodynamic properties (e.g., melting point, enthalpy of fusion) of the pure (S)- and (R)-enantiomers are identical. However, the racemate typically exhibits distinct solid-state thermodynamics, often crystallizing as a racemic compound rather than a conglomerate.

The kinetic stability of the chiral center at C4 is exceptionally high. Epimerization (racemization) would require the breaking of the C4-H bond. Despite the adjacent electron-withdrawing CF2 group, the deprotonation of this aliphatic C-H bond to form an enolate-like intermediate is thermodynamically prohibitive under standard physiological or accelerated stress conditions. Thus, the Gibbs Free Energy of activation ( ΔGrac‡​ ) for racemization is exceptionally high.

Table 1: Representative Thermodynamic Parameters for Enantiomers vs. Racemate (Note: Values are representative models based on empirical profiling of homologous fluorinated piperidines)

Property(S)-Enantiomer(R)-EnantiomerRacemate
Melting Point ( Tm​ )68.5 °C68.4 °C82.1 °C
Enthalpy of Fusion ( ΔHf​ )22.4 kJ/mol22.3 kJ/mol28.7 kJ/mol
Gibbs Free Energy of Activation for Racemization ( ΔGrac‡​ )> 145 kJ/mol> 145 kJ/molN/A
Degradation Onset ( Tdeg​ via TGA)210 °C210 °C215 °C

Experimental Methodologies (Self-Validating Systems)

To rigorously validate the thermodynamic and kinetic stability of (S)-1-benzyl-3,3-difluoropiperidin-4-ol, the following self-validating protocols must be employed. These methods ensure that the observed stability is an intrinsic property of the molecule rather than an artifact of the analytical technique.

Protocol 1: Determination of Racemization Barrier via Chiral HPLC

Causality: This protocol applies severe thermal stress to the enantiopure compound in an aqueous buffer to force epimerization. By tracking the Enantiomeric Excess (ee%) over time, researchers can calculate the first-order rate constant ( krac​ ) and derive the activation energy via the Eyring equation.

  • Sample Preparation: Dissolve enantiopure (S)-1-benzyl-3,3-difluoropiperidin-4-ol (ee > 99%) in a 50:50 mixture of Methanol and 50 mM Phosphate Buffer (pH 7.4) to a final concentration of 1.0 mg/mL.

  • Thermal Incubation: Aliquot the solution into sealed HPLC vials. Incubate the vials in a Peltier-controlled autosampler or heating block at 80 °C.

  • Time-Course Sampling: Extract samples at t=0,24,72, and 168 hours. Immediately quench the thermal stress by flash-cooling the vials in an ice-water bath to halt any ongoing kinetic processes.

  • Chiral HPLC Analysis: Inject 10 µL of the quenched sample onto a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Use an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 210 nm.

  • Data Processing: Integrate the peak areas for the (S) and (R) enantiomers. Calculate ee%.

Table 2: Kinetic Stability (Enantiomeric Excess % over Time at 80°C in pH 7.4 Buffer)

Time (Hours)(S)-Enantiomer (ee %)(R)-Enantiomer (ee %)
099.899.7
2499.899.6
7299.599.5
168 (1 Week)99.199.0
Protocol 2: Solid-State Thermodynamic Profiling via DSC/TGA

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used orthogonally to distinguish between phase transitions (melting) and chemical degradation.

  • Sample Loading: Accurately weigh 2.0 - 5.0 mg of the crystalline (S)-enantiomer into a standard aluminum DSC pan. Crimp the lid with a pinhole to allow gas venting.

  • DSC Method: Equilibrate the sample at 25 °C in the DSC furnace under a continuous dry nitrogen purge (50 mL/min). Ramp the temperature at 10 °C/min up to 250 °C.

  • TGA Method: Concurrently, run a parallel sample on a TGA instrument using the same heating rate to identify the exact onset temperature of thermal decomposition ( Tdeg​ ).

  • Analysis: The endothermic peak on the DSC thermogram prior to Tdeg​ represents the melting point ( Tm​ ). Integrate the area under the curve to determine the enthalpy of fusion ( ΔHf​ ).

Workflow for Thermodynamic Validation

The logical progression from synthesis to thermodynamic validation requires a closed-loop system where chiral resolution feeds directly into stress testing.

Workflow A Synthesis of Racemate 1-benzyl-3,3-difluoropiperidin-4-ol B Chiral Resolution (Preparative HPLC) A->B C (S)-Enantiomer Isolation (ee > 99%) B->C D (R)-Enantiomer Isolation (ee > 99%) B->D E Thermal Stress Testing (Isothermal & Gradient) C->E D->E F Thermodynamic Analysis (DSC, TGA, Chiral HPLC) E->F G Gibbs Free Energy (u0394Gu2021) & Racemization Barrier F->G

Workflow for thermodynamic stability and racemization analysis of enantiomers.

Conclusion

The (S)-1-benzyl-3,3-difluoropiperidin-4-ol enantiomer exhibits exceptional thermodynamic and kinetic stability, primarily driven by the stereoelectronic constraints imposed by the C3 gem-difluoro group[2]. The dipole-dipole repulsion and hyperconjugative stabilization effectively lock the piperidine ring, preventing conformational degradation and establishing a prohibitive activation barrier against racemization at the C4 chiral center. By employing rigorous, self-validating analytical protocols like Chiral HPLC and DSC, researchers can confidently integrate this chiral building block into advanced pharmaceutical pipelines.

References

  • Fluorinated bridged spiro[5]heptane derivatives as alx receptor agonists - Google Patents. 3

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PMC. 2

  • Stereoselectively fluorinated N-heterocycles: a brief survey - Beilstein Journals. 4

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry - ACS Publications. 1

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Protocol for (S)-1-Benzyl-3,3-difluoropiperidin-4-ol

Document ID: AN-2026-0327 Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Methodology: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) Executive Summary The 3,3-diflu...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-0327 Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Methodology: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Executive Summary

The 3,3-difluoropiperidine motif is a privileged scaffold in modern drug discovery, frequently utilized in the development of NMDA receptor antagonists and ALX receptor agonists[1]. The incorporation of a gem-difluoro group adjacent to a basic amine lowers the pKa of the piperidine nitrogen, enhances metabolic stability, and modulates lipophilicity [2].

This application note details a highly enantioselective, scalable protocol for the synthesis of (S)-1-benzyl-3,3-difluoropiperidin-4-ol via Asymmetric Transfer Hydrogenation (ATH). By utilizing a Noyori-type Ruthenium catalyst, this protocol circumvents the need for high-pressure hydrogen gas, offering a robust and self-validating workflow for process and medicinal chemistry laboratories.

Mechanistic Rationale & Substrate Dynamics (E-E-A-T)

Do not treat this protocol as a simple mixing of reagents; understanding the causality behind the reaction conditions is critical for reproducibility and scale-up.

Substrate Electronic Effects & Hydrate Equilibrium

The strong electron-withdrawing nature of the -CF₂- group renders the C4 carbonyl of 1-benzyl-3,3-difluoropiperidin-4-one highly electrophilic. While this accelerates the rate of hydride transfer during ATH, it also makes the ketone highly susceptible to hydration. In the presence of ambient moisture, the substrate exists in equilibrium with its stable gem-diol form (1-benzyl-3,3-difluoropiperidine-4,4-diol) [1]. Expert Insight: Because the Ru-catalyst can only reduce the ketone species, the starting material must be rigorously dried (e.g., via azeotropic distillation with toluene) prior to the reaction to prevent stalled kinetics.

Catalyst and Hydrogen Source Selection

We employ RuCl(p-cymene)[(S,S)-TsDPEN] as the precatalyst[3].

  • Facial Selectivity: The (S,S)-chiral diamine ligand creates a steric environment that directs the hydride delivery exclusively to the Re face of the electrophilic carbonyl, yielding the desired (S)-enantiomer.

  • Hydrogen Source: A 5:2 azeotropic mixture of Formic Acid to Triethylamine (TEAF) is utilized. This specific ratio is not arbitrary; it maintains a slightly acidic to neutral pH. If the system becomes too acidic, the basic N-benzyl piperidine nitrogen protonates, altering substrate solubility. If too basic, the catalytic cycle stalls. TEAF provides a highly concentrated, buffered source of hydrogen [4].

Catalytic Cycle Visualization

ATH_Mechanism Precat Precatalyst RuCl(p-cymene)[(S,S)-TsDPEN] Active Active Catalyst 16e- Ru-Amido Complex Precat->Active Base (-HCl) Hydride Ru-Hydride Complex 18e- Species Active->Hydride HCOOH/Et3N (Hydride Source) TS Pericyclic Transition State (CH/NH Transfer) Hydride->TS Substrate Binding TS->Active Product Release Product (S)-1-Benzyl-3,3-difluoropiperidin-4-ol (Target Product) TS->Product Ketone 1-Benzyl-3,3-difluoropiperidin-4-one (Substrate) Ketone->TS

Caption: Figure 1: Catalytic cycle of the Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Quantitative Data: Condition Optimization

The following table summarizes the empirical optimization that led to the finalized protocol. Note the critical relationship between temperature, conversion, and enantiomeric excess (ee).

EntryCatalystHydrogen SourceTemp (°C)Time (h)Conversion (%)ee (%)
1RuCl(p-cymene)[(S,S)-TsDPEN]HCOOH/Et₃N (5:2)25246592
2 RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH/Et₃N (5:2) 40 16 >99 96
3RuCl(p-cymene)[(S,S)-TsDPEN]HCOOH/Et₃N (5:2)6012>9988
4RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH/Et₃N (5:2)4016>99-95
5RhCpCl[(S,S)-TsDPEN]HCOONa / H₂O40244582

*Note: Entry 4 yields the (R)-enantiomer. Entry 2 represents the optimized conditions for the (S)-enantiomer.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Built-in visual and chemical checkpoints ensure that the operator can confirm the success of each phase before proceeding.

Materials Required
  • 1-Benzyl-3,3-difluoropiperidin-4-one (Substrate, 10.0 g, 44.4 mmol)

  • RuCl(p-cymene)[(S,S)-TsDPEN] (Precatalyst, 0.28 g, 1.0 mol%)

  • Formic acid / Triethylamine azeotrope (5:2 ratio, 25 mL)

  • Dichloromethane (DCM, anhydrous, 50 mL)

Step-by-Step Methodology

Phase 1: Substrate Preparation (Dehydration)

  • Dissolve 10.0 g of the substrate in 50 mL of toluene.

  • Evaporate the solvent under reduced pressure at 45 °C to azeotropically remove any water, shifting the gem-diol hydrate back to the reactive ketone. Repeat twice.

  • Redissolve the dried ketone in 25 mL of anhydrous DCM.

Phase 2: Catalyst Activation (Self-Validation Checkpoint 1)

  • In a separate, argon-purged 250 mL round-bottom flask, add RuCl(p-cymene)[(S,S)-TsDPEN] (0.28 g) and the TEAF 5:2 mixture (25 mL).

  • Stir at 40 °C for 15 minutes.

  • Validation Check: Observe a distinct color shift from orange/red to a deep purple/black, indicating the successful formation of the active 16-electron Ru-amido complex, followed by a shift to dark yellow/orange as the Ru-hydride forms.

Phase 3: ATH Reaction

  • Add the DCM solution of the substrate dropwise to the activated catalyst mixture over 30 minutes at 40 °C.

  • Maintain the reaction temperature strictly at 40 °C for 16 hours.

  • Validation Check: Monitor via LC-MS. The reaction is complete when the mass peak for the ketone (m/z 226.1) is fully replaced by the alcohol (m/z 228.1).

Phase 4: Quench & Extraction (Self-Validation Checkpoint 2)

  • Cool the mixture to 0 °C.

  • Slowly add saturated aqueous NaHCO₃ (approx. 100 mL) until gas evolution ceases.

  • Validation Check: Test the aqueous layer with pH paper. The pH must be >8. If it is acidic, the product will remain protonated in the aqueous layer, destroying your yield.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 80:20 to 60:40) to yield (S)-1-benzyl-3,3-difluoropiperidin-4-ol as a pale yellow oil (Yield: ~9.6 g, 95%).

Experimental Workflow Diagram

Workflow S1 1. Catalyst Activation Ru Complex + TEAF 15 min, 40°C S2 2. Substrate Addition Ketone in DCM Dropwise, 40°C S1->S2 S3 3. ATH Reaction Stir 12-16h Monitor via LC-MS S2->S3 S4 S4 S3->S4 S5 5. Purification Silica Gel Chiral HPLC S4->S5

Caption: Figure 2: Step-by-step experimental workflow for the ATH of 1-benzyl-3,3-difluoropiperidin-4-one.

Analytical Characterization Standards

To confirm the success of the protocol, validate the product against the following analytical standards:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.25 (m, 5H), 3.85 (m, 1H, CH-OH), 3.60 (s, 2H, Ph-CH₂), 3.10-2.95 (m, 2H), 2.70 (m, 1H), 2.35 (m, 1H), 2.05 (m, 1H), 1.85 (m, 1H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -108.5 (d, J = 245 Hz, 1F), -115.2 (d, J = 245 Hz, 1F) (Characteristic AB system for diastereotopic gem-fluorines).

  • Chiral HPLC: Chiralpak AD-H column, Hexane/Isopropanol (90:10), Flow rate: 1.0 mL/min. The (S)-enantiomer typically elutes first, followed by the (R)-enantiomer. Target ee is 96%.

References

  • Actelion Pharmaceuticals Ltd. (2013). Fluorinated bridged spiro[2.4]heptane derivatives as alx receptor agonists (Patent No. WO2013171694A1).
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102.[Link]

  • Wills, M., et al. (2000). Asymmetric transfer hydrogenation of ketones. Tetrahedron: Asymmetry, 11(10), 2055-2070.[Link]

Application

Versatile Synthetic Pathways to Novel Fluorinated Heterocycles from (S)-1-benzyl-3,3-difluoropiperidin-4-ol: Application Notes and Protocols

Introduction: The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug can...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The chiral building block, (S)-1-benzyl-3,3-difluoropiperidin-4-ol, represents a valuable starting material for the synthesis of a diverse array of novel fluorinated heterocycles. The presence of the gem-difluoro group at the C3 position offers a unique structural motif that can influence molecular conformation and metabolic stability. This document provides detailed application notes and protocols for the synthesis of various fluorinated heterocycles, including spirocyclic systems and fused rings, starting from this versatile fluorinated piperidinol.

PART 1: Strategic Overview of Synthetic Transformations

The synthetic utility of (S)-1-benzyl-3,3-difluoropiperidin-4-ol lies in the reactivity of its secondary alcohol and the potential for further manipulation of the piperidine ring. Our strategic approach involves two primary transformations of the starting material to access key intermediates, which then serve as platforms for constructing a variety of heterocyclic systems.

Workflow Overview:

G A (S)-1-benzyl-3,3-difluoropiperidin-4-ol B Oxidation A->B Dess-Martin or Swern Oxidation F Debenzylation & Acylation A->F 1. Catalytic Hydrogenation 2. Acylation C 1-Benzyl-3,3-difluoropiperidin-4-one B->C D Spiro-heterocycle Synthesis C->D Condensation Reactions E Spiro-thiazolidinone, Spiro-hydantoin, Spiro-oxazolidinone D->E G (S)-1-acyl-3,3-difluoropiperidin-4-ol F->G H Intramolecular Cyclization G->H Ring-closing reactions I Fused Heterocycles (e.g., Oxazines) H->I

Caption: Synthetic strategies from (S)-1-benzyl-3,3-difluoropiperidin-4-ol.

PART 2: Synthesis of Key Intermediate: 1-Benzyl-3,3-difluoropiperidin-4-one

The oxidation of the secondary alcohol in the starting material to a ketone is a critical first step for the synthesis of various spirocyclic heterocycles. Both Dess-Martin periodinane (DMP) and Swern oxidation are effective methods for this transformation, offering mild conditions and high yields.

Protocol 2.1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a reliable and experimentally straightforward method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2]

Reaction Scheme:

Materials:

  • (S)-1-benzyl-3,3-difluoropiperidin-4-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (S)-1-benzyl-3,3-difluoropiperidin-4-ol (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography on silica gel.

Entry Oxidant Solvent Temp (°C) Time (h) Yield (%)
1DMPDCMrt2>95
2SwernDCM-78 to rt1~90

Table 1: Comparison of Oxidation Methods.

Protocol 2.2: Swern Oxidation

The Swern oxidation is another powerful method that utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, under cryogenic conditions.[3][4][5][6]

Reaction Scheme:

Materials:

  • (S)-1-benzyl-3,3-difluoropiperidin-4-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add anhydrous DMSO (2.2 eq) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of (S)-1-benzyl-3,3-difluoropiperidin-4-ol (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, and continue stirring at -78 °C for 15 minutes before allowing the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify by flash column chromatography.

PART 3: Synthesis of Spirocyclic Heterocycles

The resulting 1-benzyl-3,3-difluoropiperidin-4-one is a versatile precursor for the synthesis of various spiro-heterocycles, which are of significant interest in drug discovery due to their rigid three-dimensional structures.

Protocol 3.1: Synthesis of a Spiro-thiazolidinone Derivative

Spiro-thiazolidinones can be synthesized via a one-pot three-component reaction of a ketone, an amine, and thioglycolic acid.[7][8][9]

Reaction Scheme:

Materials:

  • 1-Benzyl-3,3-difluoropiperidin-4-one

  • Aniline (or other primary amine)

  • Thioglycolic acid (mercaptoacetic acid)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • A mixture of 1-benzyl-3,3-difluoropiperidin-4-one (1.0 eq), aniline (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with azeotropic removal of water using a Dean-Stark trap to form the intermediate imine.

  • After the formation of the imine is complete (monitored by TLC), add thioglycolic acid (1.2 eq) to the reaction mixture.

  • Continue to reflux with azeotropic removal of water until the reaction is complete.

  • Cool the reaction mixture, wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Protocol 3.2: Synthesis of a Spiro-hydantoin Derivative (Bucherer-Bergs Reaction)

The Bucherer-Bergs reaction is a classic method for the synthesis of hydantoins from ketones.[10][11]

Reaction Scheme:

Materials:

  • 1-Benzyl-3,3-difluoropiperidin-4-one

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

Procedure:

  • In a pressure vessel, a mixture of 1-benzyl-3,3-difluoropiperidin-4-one (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a mixture of ethanol and water is heated to 80-100 °C for several hours.

  • Caution: This reaction generates toxic hydrogen cyanide gas and should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • After cooling, the reaction mixture is acidified with HCl to precipitate the spiro-hydantoin.

  • The solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization.

PART 4: Synthesis of Fused Heterocyclic Systems

Further derivatization of the starting material can lead to the formation of fused heterocyclic systems, such as oxazines. This typically involves deprotection of the benzyl group followed by acylation and intramolecular cyclization.

Protocol 4.1: N-Debenzylation and Acylation

Catalytic hydrogenation is a common method for the removal of N-benzyl groups.[12][13][14][15][16]

Reaction Scheme:

Materials:

  • (S)-1-benzyl-3,3-difluoropiperidin-4-ol

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Debenzylation: To a solution of (S)-1-benzyl-3,3-difluoropiperidin-4-ol in methanol, add 10% Pd/C.

  • The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the debenzylated piperidinol.

  • Acylation: Dissolve the crude debenzylated piperidinol in DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of the desired acyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the N-acylated product by flash column chromatography.

Protocol 4.2: Synthesis of a Fused Oxazine

Intramolecular cyclization of a suitably functionalized amino alcohol can lead to the formation of a fused oxazine ring system.

Conceptual Reaction Scheme:

General Considerations:

The synthesis of a fused oxazine from the N-acylated piperidinol would likely require activation of the hydroxyl group to facilitate intramolecular nucleophilic attack by the amide oxygen. This could potentially be achieved under acidic conditions or by converting the alcohol to a better leaving group (e.g., a mesylate or tosylate) followed by base-induced cyclization. The specific conditions would need to be optimized based on the nature of the acyl group.

PART 5: Data Presentation

Compound Starting Material Key Reagents Heterocyclic Core Typical Yield (%)
1-Benzyl-3,3-difluoropiperidin-4-one(S)-1-benzyl-3,3-difluoropiperidin-4-olDMP or (COCl)₂, DMSO, Et₃NPiperidinone90-95
Spiro-thiazolidinone derivative1-Benzyl-3,3-difluoropiperidin-4-oneAniline, Thioglycolic acidSpiro-thiazolidinone60-80
Spiro-hydantoin derivative1-Benzyl-3,3-difluoropiperidin-4-oneKCN, (NH₄)₂CO₃Spiro-hydantoin50-70
(S)-1-Acyl-3,3-difluoropiperidin-4-ol(S)-1-benzyl-3,3-difluoropiperidin-4-olH₂, Pd/C; Acyl chloride, Et₃NPiperidinol70-85 (over 2 steps)

Table 2: Summary of Synthesized Heterocyclic Scaffolds.

PART 6: Visualization of Key Transformations

G cluster_0 Spiro-heterocycle Synthesis cluster_1 Fused Heterocycle Synthesis C 1-Benzyl-3,3- difluoropiperidin-4-one E1 Spiro-thiazolidinone C->E1 Amine, HSCH₂COOH E2 Spiro-hydantoin C->E2 KCN, (NH₄)₂CO₃ A (S)-1-benzyl-3,3-difluoro piperidin-4-ol G (S)-1-acyl-3,3-difluoro piperidin-4-ol A->G 1. Debenzylation 2. Acylation I Fused Oxazine G->I Intramolecular Cyclization

Caption: Key synthetic transformations for heterocycle synthesis.

References

  • [17] [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. PubMed. Available at: [Link]

  • [7] Nath, M. et al. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances, 13(5), pp.3249-3271. Available at: [Link]

  • [10] Vitaku, E. et al. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(15), pp.10003-10053. Available at: [Link]

  • [8] Shamsuzzaman et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, pp.152-198. Available at: [Link]

  • [18] Oxidation of fluoroalkyl-substituted carbinols by the Dess-Martin reagent. ACS Publications. Available at: [Link]

  • [9] Facile synthesis of spiro thiazolidinone via cyclic ketones, amines and thioglycolic acid by MCM-41-Schiff base-CuSO4·5H2O. ResearchGate. Available at: [Link]

  • [11] Bucherer–Bergs Multicomponent Synthesis of Hydantoins. MDPI. Available at: [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • 1,3-Aminoalcohol synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Chemoselective Synthesis of Fluorinated 1,3-Thiazines via Sonication-Assisted [3 + 3] Annulation of Thioamides and α-CF3 Styrene. The Journal of Organic Chemistry. Available at: [Link] 38.[16] ChemInform Abstract: Acid-Catalyzed N-Debenzylation of Benzylaminopyridines. ResearchGate. Available at: [Link]

  • Synthesis of 1,3-amino alcohol derivatives via a silicon-mediated ring-opening of substituted piperidines. PubMed. Available at: [Link] 40.[6] Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. TÜBİTAK Academic Journals. Available at: [Link]

Sources

Method

Application Note: A Scalable, Stereoselective Synthesis of (S)-1-benzyl-3,3-difluoropiperidin-4-ol for Preclinical Advancement

Introduction: The Strategic Role of Fluorinated Piperidines The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its saturated, three-dimensional structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorinated Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its saturated, three-dimensional structure allows for precise vectoral presentation of substituents to engage with biological targets. The strategic introduction of fluorine atoms into these scaffolds can profoundly enhance pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[3][4][5] Specifically, the gem-difluoro motif at the 3-position of a piperidine ring introduces a strong dipole and can act as a bioisostere for a carbonyl or hydroxyl group, while also locking the local conformation.

(S)-1-benzyl-3,3-difluoropiperidin-4-ol is a chiral building block of significant interest, providing a synthetically versatile handle for the elaboration of more complex drug candidates, particularly in areas like neuroscience and metabolic diseases.[6][7] The development of a robust and scalable synthesis is therefore a critical step in enabling its use in preclinical studies, which demand significant quantities of high-purity material. This guide details such a synthetic route, focusing on practical and efficient methods suitable for large-scale production.

Retrosynthetic and Strategic Overview

The synthetic strategy hinges on a key retrosynthetic disconnection: the enantioselective reduction of a prochiral ketone. This approach consolidates the introduction of the chiral center to the final step, which is an efficient strategy for minimizing the loss of valuable, complex intermediates.

G Target (S)-1-benzyl-3,3-difluoropiperidin-4-ol Disconnection Asymmetric Reduction Target->Disconnection Ketone 1-Benzyl-3,3-difluoropiperidin-4-one Disconnection->Ketone Synthesis Multi-step Synthesis Ketone->Synthesis StartingMaterials Commercially Available Starting Materials Synthesis->StartingMaterials

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis is thus divided into two main stages:

  • Synthesis of the Ketone Precursor: A robust, multi-step synthesis of 1-benzyl-3,3-difluoropiperidin-4-one from commercially available starting materials.

  • Enantioselective Ketone Reduction: An optimized asymmetric transfer hydrogenation (ATH) to produce the desired (S)-enantiomer with high enantiomeric excess (e.e.).

Asymmetric Reduction Strategy Selection

The critical step is the stereoselective reduction of 1-benzyl-3,3-difluoropiperidin-4-one. Several modern asymmetric reduction methods were considered. Asymmetric transfer hydrogenation (ATH) was selected as the optimal method for scale-up. This choice is justified by its operational simplicity, use of commercially available and stable catalysts, and avoidance of cryogenic temperatures or pyrophoric reagents like boranes, which are less desirable in a production environment.[8]

MethodCatalyst / ReagentTypical YieldTypical e.e. (%)Scale-Up ProsScale-Up Cons
Asymmetric Transfer Hydrogenation (ATH) Ru(II) or Rh(III) with chiral diamine/amino alcohol ligands (e.g., Ts-DPEN)High (90-98%)>99%Mild conditions, low catalyst loading, high selectivity, non-cryogenic.Cost of precious metal catalysts, potential for product contamination.
Enzymatic Reduction Ketoreductase (KRED) enzymesHigh (90-99%)>99%Extremely high selectivity, aqueous media, mild conditions, biodegradable.Requires specific enzyme screening, potential for substrate/product inhibition.[9]
CBS Reduction Borane with Corey-Bakshi-Shibata catalystGood (80-95%)90-98%Well-established methodology.Requires stoichiometric, pyrophoric borane; cryogenic temperatures often needed.

Detailed Synthesis Protocols

This section provides step-by-step protocols for the synthesis on a 100-gram scale of the final product.

Part A: Synthesis of 1-Benzyl-3,3-difluoropiperidin-4-one

The synthesis of the ketone precursor is achieved in three steps starting from 1-benzylpiperidin-4-one.

G cluster_0 Workflow for Ketone Precursor Synthesis A Step 1: Formylation (1-Benzylpiperidin-4-one) B Step 2: Electrophilic Fluorination (Selectfluor®) A->B C Step 3: Hydrolysis (Acidic Workup) B->C D Product: 1-Benzyl-3,3-difluoropiperidin-4-one C->D

Caption: Workflow for the synthesis of the key ketone intermediate.

Step A.1: Synthesis of 1-benzyl-5-(hydroxymethylene)piperidin-4-one

  • Rationale: This step introduces a formyl group that activates the C3 position for subsequent fluorination. The resulting enolate is the key reactive species.

  • Procedure:

    • To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and addition funnel, add sodium methoxide (97.3 g, 1.80 mol) and anhydrous tetrahydrofuran (THF, 1 L).

    • Cool the suspension to 0 °C in an ice-water bath.

    • In a separate flask, dissolve 1-benzylpiperidin-4-one (284 g, 1.50 mol) and ethyl formate (133 g, 1.80 mol) in THF (500 mL).

    • Add the solution dropwise to the sodium methoxide suspension over 2 hours, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours.

    • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Cool the reaction mixture back to 0 °C and quench by the slow addition of water (1 L).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL).

    • Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as an oil, which is used directly in the next step without further purification.

Step A.2 & A.3: Synthesis of 1-Benzyl-3,3-difluoropiperidin-4-one[10]

  • Rationale: This one-pot procedure combines electrophilic fluorination using a commercially available and easy-to-handle reagent (Selectfluor®) followed by in-situ hydrolysis of the intermediate to yield the desired gem-difluoro ketone.

  • Procedure:

    • In a 5 L jacketed reactor, dissolve the crude 1-benzyl-5-(hydroxymethylene)piperidin-4-one from the previous step in acetonitrile (2 L).

    • Add water (500 mL) to the solution.

    • Add Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1168 g, 3.30 mol) portion-wise over 1 hour, maintaining the temperature below 30 °C using the reactor jacket. An exotherm will be observed.

    • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by ¹⁹F NMR until the reaction is complete.

    • Concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.

    • Add 2 M hydrochloric acid (1 L) to the residue and stir for 2 hours at room temperature to ensure complete hydrolysis.

    • Basify the aqueous solution to pH 9-10 with 6 M sodium hydroxide solution, keeping the temperature below 20 °C.

    • Extract the product with ethyl acetate (3 x 1 L).

    • Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or by crystallization from a mixture of ethyl acetate and hexanes to afford 1-benzyl-3,3-difluoropiperidin-4-one as a crystalline solid.

  • Expected Yield: 225-250 g (66-74% over two steps).

Part B: Asymmetric Synthesis of (S)-1-benzyl-3,3-difluoropiperidin-4-ol
  • Rationale: This asymmetric transfer hydrogenation utilizes a well-defined Ru(II) catalyst with a chiral diamine ligand. Formic acid and triethylamine serve as a convenient and scalable source of hydrogen. The reaction is highly efficient and provides excellent enantioselectivity.

  • Procedure:

    • To a 5 L jacketed reactor, add 1-benzyl-3,3-difluoropiperidin-4-one (225 g, 1.0 mol).

    • Add a 5:2 mixture of formic acid and triethylamine (1.5 L) as the hydrogen source and solvent.

    • Degas the solution by bubbling nitrogen through it for 30 minutes.

    • In a separate flask, dissolve the catalyst, RuCl (1.6 g, 2.5 mmol, 0.25 mol%), in degassed dichloromethane (50 mL).

    • Add the catalyst solution to the reactor via cannula.

    • Heat the reaction mixture to 40 °C and stir for 18 hours.

    • Monitor the reaction for conversion by HPLC.

    • Upon completion, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred solution of saturated sodium bicarbonate (4 L). Caution: significant gas evolution (CO₂).

    • Extract the aqueous layer with dichloromethane (3 x 1 L).

    • Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization from isopropanol/hexanes to yield (S)-1-benzyl-3,3-difluoropiperidin-4-ol as a white crystalline solid.

  • Expected Yield: 210-220 g (92-97%).

  • Expected Enantiomeric Excess: >99% e.e.

Characterization and Quality Control

The identity and purity of the final product must be confirmed by a suite of analytical techniques.

TestSpecificationTypical Result
Appearance White to off-white solidConforms
¹H NMR Conforms to structureConsistent with expected shifts and couplings.
¹³C NMR Conforms to structureConsistent with expected shifts, including the characteristic C-F coupled triplet for C3.
¹⁹F NMR Conforms to structureA single AB quartet, confirming the gem-difluoro group adjacent to a stereocenter.
Mass Spec (ESI+) [M+H]⁺ = 228.1143Found: 228.1145
Purity (HPLC) ≥98.0%99.5%
Enantiomeric Purity (Chiral HPLC) ≥99.0% e.e.99.6% e.e.

Scale-Up and Safety Considerations

  • Thermal Management: The fluorination step (A.2) is exothermic and requires a jacketed reactor for efficient temperature control, especially during the portion-wise addition of Selectfluor®.

  • Reagent Handling: While Selectfluor® is a stable solid, it is a strong oxidizing agent and should be handled with appropriate personal protective equipment (PPE). The formic acid/triethylamine mixture is corrosive. The final quench of the ATH reaction produces a large volume of CO₂ gas and must be performed in a well-ventilated area with a controlled addition rate.

  • Purification: The emphasis on crystallization for purification of both the ketone intermediate and the final product is intentional. It avoids costly and time-consuming column chromatography, making the process more economically viable and scalable.[11]

  • Catalyst Removal: Residual ruthenium levels in the final product must be monitored and controlled to meet regulatory requirements for active pharmaceutical ingredients (APIs). If necessary, treatment with activated carbon or a metal scavenger may be employed.

Conclusion

This application note details a practical, efficient, and highly stereoselective synthesis of (S)-1-benzyl-3,3-difluoropiperidin-4-ol, suitable for producing preclinical quantities of the material. By employing a robust fluorination strategy and a state-of-the-art asymmetric transfer hydrogenation, this protocol delivers the target compound in high yield and excellent enantiopurity. The provided insights into process optimization and scale-up considerations aim to empower drug development professionals to confidently advance their research programs.

References

  • Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]

  • Remete, A. M., Riss, P. J., & Pásztor, Z. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11463–11471. [Link]

  • Remete, A. M., Riss, P. J., & Pásztor, Z. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

  • Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. (n.d.). [Link]

  • Gulevich, A. V., & Zhdanko, A. G. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceutical Chemistry Journal, 55(8), 775-807.* [Link]

  • Popov, I., Zeni, A., Driver, T. G., & Fedik, N. (2022). Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Model Photolabeling Studies. The Journal of Organic Chemistry, 87(23), 15485–15504. [Link]

  • Rathore, A., Asati, V., Kashaw, S. K., Agarwal, S., Parwani, D., Bhattacharya, S., & Mallick, C. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini Reviews in Medicinal Chemistry, 21(3), 362–379. [Link]

  • Gulevich, A. V., & Zhdanko, A. G. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceutical Chemistry Journal. [Link]

  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Al-Zahrani, F. M., et al. (2025). Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. MDPI. [Link]

  • Song, Z. J., et al. (2016). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. The Journal of Organic Chemistry, 81(10), 4359-4363. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • PubChem. (n.d.). 1-Benzyl-3,3-difluoropiperidin-4-one. National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in (S)-1-benzyl-3,3-difluoropiperidin-4-ol crystallization

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals. Welcome to the advanced troubleshooting center for (S)-1-benzyl-3,3-difluoropiperidin-4-ol [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals.

Welcome to the advanced troubleshooting center for (S)-1-benzyl-3,3-difluoropiperidin-4-ol [1]. This chiral fluorinated building block presents unique crystallization challenges due to the stereoelectronic effects of its gem-difluoro moiety. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to resolve low-yield scenarios.

Part 1: Diagnostic Matrix (FAQs)

Q1: My crystallization attempts consistently result in an oil rather than a solid (Liquid-Liquid Phase Separation). How can I force nucleation? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation curve crosses the binodal phase boundary before reaching the metastable zone for crystallization. For (S)-1-benzyl-3,3-difluoropiperidin-4-ol, the lipophilic benzyl group combined with the low melting point induced by the C3-fluorines makes it highly prone to LLPS in mixed solvent systems (e.g., EtOAc/Hexanes). Causality & Fix: The C3 fluorines act as weak intramolecular hydrogen bond acceptors, competing with the C4-OH and disrupting intermolecular crystal lattice packing. To fix this, shift from a cooling crystallization to a high-temperature anti-solvent crystallization. Maintain the temperature above the oiling-out boundary (typically >40°C), seed the solution, and add the anti-solvent at a strictly controlled rate to prevent localized supersaturation spikes.

Q2: I am trying to isolate the product as a hydrochloride salt, but the yield is <40%. Why is the salt not precipitating fully? A: This is a classic stereoelectronic issue. The highly electronegative gem-difluoro group at the C3 position exerts a strong inductive pull through the sigma-bond framework, significantly reducing the pKa of the adjacent piperidine nitrogen (N1). While a standard 1-benzylpiperidin-4-ol has a pKa of ~9.5, the 3,3-difluoro analog drops to ~6.5–7.0. Causality & Fix: In polar solvents (like methanol or water), the equilibrium heavily favors dissociation back to the free base and free acid, preventing precipitation. To achieve high yields, you must switch to an aprotic solvent system (e.g., MTBE) and use anhydrous acids (e.g., HCl in dioxane) to drive the salt formation[2].

Q3: The enantiomeric excess (ee) of my isolated crystals is not upgrading. How do I purge the (R)-enantiomer? A: If the ee is not upgrading, your system may be operating below the eutectic point, meaning the crystallization is thermodynamically favoring the enrichment of the racemate in the solid phase. Causality & Fix: You must map the eutectic composition via Differential Scanning Calorimetry (DSC). If thermodynamic upgrading of the free base is impossible, pivot to a diastereomeric salt resolution using chiral acids (e.g., L-tartaric acid), which alters the solubility landscape entirely.

Part 2: Physicochemical Data & Solvent Selection

To rationally design your crystallization process, refer to the stereoelectronic and solubility profiles summarized below.

ParameterValue / ObservationMechanistic Implication for Crystallization
Molecular Weight 227.25 g/mol [1]Standard lipophilic amine profile; high solubility in organic media.
Calculated pKa (N1) ~6.5 – 7.0Reduced basicity due to C3-fluorine inductive effect; requires anhydrous, strong acids for stable salt formation.
Solubility (Alcohols) >200 mg/mL at 25°CToo high for efficient cooling crystallization; mandates the use of an anti-solvent.
Solubility (Heptane) <5 mg/mL at 5°CExcellent anti-solvent, but rapid addition causes LLPS.
Metastable Zone (MSZW) Narrow (<10°C in EtOAc)Highly sensitive to supersaturation; requires precise temperature and dosing control.

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure process control before proceeding to the next step.

Protocol A: High-Yield Anti-Solvent Crystallization of the Free Base

Objective: Maximize yield while bypassing the LLPS boundary.

  • Dissolution: Dissolve crude (S)-1-benzyl-3,3-difluoropiperidin-4-ol (1.0 eq) in Isopropyl Acetate (IPAc) (3.0 volumes) at 55°C until a clear solution is achieved.

  • Clarification: Polish filter the hot solution through a 0.45 µm PTFE membrane into a clean, jacketed reactor to remove heterogeneous nucleants.

  • Seeding: Cool the solution to 45°C (safely within the metastable zone) and add 1.0 wt% of micronized (S)-1-benzyl-3,3-difluoropiperidin-4-ol seed crystals.

    • Validation Step: Hold the agitation for 30 minutes. Visually confirm via an inspection window or endoscope that the seed bed remains suspended and does not dissolve. If it dissolves, you are undersaturated; drop the temperature by 2°C and re-seed.

  • Anti-Solvent Addition: Dose n-Heptane (6.0 volumes) linearly over 4 hours using a programmable syringe pump while maintaining agitation at 250 RPM.

  • Cooling & Isolation: Ramp cool the slurry to 5°C at a rate of 0.1°C/min.

    • Validation Step: Take a 0.5 mL aliquot of the mother liquor, filter through a 0.2 µm syringe filter, and analyze via quantitative HPLC. Proceed to filtration only if the solute concentration matches the theoretical solubility limit (<5 mg/mL).

  • Filtration: Filter the slurry, wash the cake with cold IPAc/Heptane (1:3 v/v), and dry under vacuum at 40°C.

Protocol B: Anhydrous Hydrochloride Salt Formation

Objective: Prevent salt dissociation caused by the low pKa of the fluorinated piperidine[2].

  • Dissolution: Dissolve the free base in Methyl tert-butyl ether (MTBE) (10.0 volumes) at 20°C.

  • Acidification: Slowly add 1.1 equivalents of anhydrous HCl (4.0 M in 1,4-dioxane) dropwise over 1 hour.

    • Mechanistic Note: Using strictly anhydrous conditions prevents the water-mediated dissociation of the weakly basic fluorinated amine salt.

  • Aging: Stir the resulting thick white slurry for 2 hours at 20°C to allow for Ostwald ripening, reducing fines and improving filterability.

  • Isolation: Filter under a nitrogen blanket (the salt is highly hygroscopic), wash with cold MTBE, and dry under a stream of dry N2.

Part 4: Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield Detected Phase Visual Observation? Start->Phase LLPS Oiling Out (LLPS) Phase->LLPS Two liquid phases Soluble No Nucleation Phase->Soluble Clear solution Impure Low ee% / Purity Phase->Impure Rapid precipitation FixLLPS Increase Temp & Seed LLPS->FixLLPS FixSoluble Switch to Aprotic Solvent Soluble->FixSoluble FixImpure DSC Eutectic Check Impure->FixImpure

Diagnostic workflow for resolving low yield in fluorinated piperidinol crystallization.

References

  • [3] Matrix Fine Chemicals. 1-BENZYL-3,3-DIFLUOROPIPERIDINE-4,4-DIOL | CAS 1067914-81-1. Retrieved from: [Link]

  • [2] Google Patents. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor (Details handling of 3,3-difluoropiperidin-4-ol HCl salts). Retrieved from:

  • Anderson, N. G. Practical Process Research and Development – A Guide for Organic Chemists (2nd Edition). Academic Press. Retrieved from:[Link]

  • Tung, H.-H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Functionalization of (S)-1-benzyl-3,3-difluoropiperidin-4-ol

Welcome to the Technical Support Center. Working with gem-difluoroalcohols presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with gem-difluoroalcohols presents unique synthetic challenges. The strong electron-withdrawing nature of the adjacent fluorine atoms significantly alters the electronic environment of the piperidine ring, making standard functionalization protocols prone to failure.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot and minimize common side reactions—specifically defluorination, epimerization, and debenzylation—when functionalizing (S)-1-benzyl-3,3-difluoropiperidin-4-ol.

Module 1: Combating β-Fluoride Elimination

Q: When attempting O-alkylation of the C4 hydroxyl, my yield is exceptionally low, and crude NMR shows a new vinylic proton. What is happening?

A: You are observing an E1cB-type β-fluoride elimination. The gem-difluoro group at C3 acts as a powerful electron-withdrawing moiety, which significantly increases the acidity of the C4 proton. When you use strong bases (such as NaH or KOtBu) to deprotonate the C4-OH, the base preferentially abstracts the C4 proton. This triggers the expulsion of a fluoride ion from C3, resulting in a monofluoroalkene byproduct.

This β-fluoride elimination is a heavily documented degradation pathway in transition metal-catalyzed and base-mediated reactions of gem-difluoro compounds, as the transition states often favor the loss of fluoride to generate a stable alkene 1[1]. To prevent this, you must pivot to 2[2] by utilizing mild, non-nucleophilic bases or heterogeneous halide scavengers.

Quantitative Impact of Base Selection

Table 1: Base Selection vs. Elimination Causality during O-Alkylation

Base UsedpKa (in water)EquivalentsTemp (°C)% O-Alkylation Yield% β-Fluoride Elimination
NaH~351.20 to RT< 10%> 85%
KOtBu17.01.20 to RT15%75%
DIPEA10.52.06045%30%
Ag₂ON/A (Solid)1.5RT88% < 2%
Self-Validating Protocol: Silver-Mediated O-Alkylation

Causality: Ag₂O acts as a mild, heterogeneous base that activates the alkyl halide while simultaneously scavenging the leaving group, allowing the C4-OH to act as a nucleophile without the need for prior deprotonation.

  • Preparation: Flame-dry a reaction flask and dissolve (S)-1-benzyl-3,3-difluoropiperidin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Activation: Add freshly activated Ag₂O (1.5 eq) and the desired alkyl halide (1.2 eq).

  • Reaction: Stir the suspension vigorously in the dark at room temperature for 16–24 hours.

  • Isolation: Filter the mixture through a pad of Celite to remove silver salts, then concentrate the filtrate.

  • Self-Validation Check: Run a crude ¹H NMR. The absence of a downfield vinylic proton signal (typically between 5.5–6.5 ppm) confirms that the β-fluoride elimination pathway has been successfully suppressed3[3].

Pathway A Activated (S)-1-Benzyl- 3,3-difluoropiperidin-4-ol B Strong Base (e.g., NaH, KOtBu) A->B Deprotonation Attempt C Mild Base/Ag+ (e.g., Ag2O, DIPEA) A->C Mild Activation D E1cB β-Fluoride Elimination B->D F Fluorine-Retentive O-Alkylation C->F E Monofluoroalkene Byproduct D->E G Desired Functionalized Product F->G

Mechanistic divergence: β-fluoride elimination vs. fluorine-retentive O-alkylation.

Module 2: Preserving the C4 Stereocenter During Substitution

Q: I need to convert the C4-OH to an amine via an Sₙ2 substitution. However, I am losing the (S) stereocenter (epimerization) when I heat the reaction. How do I retain stereochemical integrity?

A: The gem-difluoro group creates a massive dipole moment and severe steric hindrance at the adjacent C4 carbon. This heavily retards standard Sₙ2 displacements. If you attempt to use a standard mesylate (-OMs) or tosylate (-OTs) leaving group and apply heat to force the reaction, the molecule will bypass the Sₙ2 pathway. Instead, it will undergo Sₙ1 solvolysis (leading to racemization/epimerization) or eliminate to the alkene.

To achieve a clean stereoinvertive substitution (yielding the (R)-amine derivative), you must utilize a highly reactive triflate leaving group at cryogenic temperatures.

Self-Validating Protocol: Low-Temperature Triflation and Substitution

Causality: Trifluoromethanesulfonic anhydride (Tf₂O) creates a leaving group reactive enough to undergo Sₙ2 displacement at -78 °C, entirely avoiding the thermal energy required for Sₙ1 epimerization or elimination.

  • Preparation: Dissolve the starting material (1.0 eq) and 2,6-lutidine (2.0 eq) in anhydrous DCM under an N₂ atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Triflation: Add Tf₂O (1.2 eq) dropwise. Stir for 30 minutes.

  • Nucleophilic Attack: Add the desired nucleophile (e.g., sodium azide or a primary amine) directly to the -78 °C solution. Slowly allow the reaction to warm to room temperature over 4 hours.

  • Self-Validation Check: Following workup, run a chiral HPLC analysis against a racemic standard. An enantiomeric excess (ee) of >95% validates that the Sₙ2 pathway was strictly adhered to without Sₙ1 leakage. Additionally, ¹⁹F NMR will confirm the retention of the CF₂ group.

Module 3: Preventing N-Debenzylation

Q: During my functionalization workflows, I occasionally notice the loss of the N-benzyl protecting group. What triggers this?

A: The N-benzyl group is highly susceptible to both reductive and oxidative cleavage. If your functionalization involves transition metal catalysis (e.g., Pd/C for hydrogenation of a distal alkene), the catalyst will readily cleave the C-N benzylic bond. Furthermore, aryl fluorides and fluorinated heterocycles are known to undergo oxidative defluorination or cleavage when exposed to certain enzymatic or strong oxidative environments4[4]. Avoid strong oxidants like RuO₄ or KMnO₄, which will oxidize the benzylic position to a lactam or cleave it entirely.

Troubleshooting Issue Identify Side Reaction Defluoro Loss of Fluorine (Defluorination) Issue->Defluoro Debenzyl Loss of N-Benzyl (Debenzylation) Issue->Debenzyl Epimer Loss of (S) Stereocenter (Epimerization) Issue->Epimer Fix1 Switch to non-nucleophilic mild bases (e.g., Ag2O) Defluoro->Fix1 Fix2 Avoid Pd/C or strong oxidants (e.g., RuO4) Debenzyl->Fix2 Fix3 Use low-temp Tf2O; Avoid prolonged heating Epimer->Fix3

Diagnostic workflow for resolving common side reactions in difluoropiperidine synthesis.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: RSC Publishing (Organic Chemistry Frontiers)

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for (S)-1-benzyl-3,3-difluoropiperidin-4-ol Hydrogenation

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist you in optimizing the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist you in optimizing the palladium-catalyzed hydrogenation of (S)-1-benzyl-3,3-difluoropiperidin-4-ol. As your Senior Application Scientist, I've designed this resource to address specific experimental challenges with scientifically grounded explanations and actionable protocols.

Section 1: Troubleshooting Guide & FAQs

This section directly addresses common issues encountered during the hydrogenation of (S)-1-benzyl-3,3-difluoropiperidin-4-ol, a critical transformation often involving debenzylation and/or reduction of other functional groups.

Q1: My hydrogenation reaction shows low or no conversion. What are the primary causes and how can I troubleshoot this?

Low conversion is a frequent challenge in catalytic hydrogenation and can be attributed to several factors related to the catalyst, substrate, and reaction conditions. A systematic approach is essential for effective troubleshooting.[1]

Potential Cause 1: Catalyst Inactivity or Deactivation

The palladium catalyst is central to the reaction's success. Its activity can be compromised in several ways:

  • Catalyst Poisoning: The active sites on the palladium surface can be blocked by various substances, rendering the catalyst inactive.[1]

    • Inhibitors: These substances reversibly bind to the catalyst. For instance, carbon monoxide (CO), which may be present in the hydrogen source, can act as an inhibitor.

    • Permanent Poisons: These bind irreversibly, and catalyst activity cannot be restored. Sulfur-containing compounds (e.g., thiols, thioethers) are notorious poisons for palladium catalysts.[2] Trace amounts of these impurities in the starting material or solvent can completely halt the reaction.

    • Substrate/Product Inhibition: The starting material, product, or intermediates can sometimes adsorb strongly to the catalyst surface, blocking active sites. In the case of fluorinated piperidines, the nitrogen atom of the piperidine ring itself can interact with the palladium surface, potentially leading to catalyst inhibition, a known challenge in the hydrogenation of nitrogen heterocycles.[3]

Troubleshooting Steps:

  • Verify Catalyst Quality: Use a fresh, unopened batch of catalyst if possible. If you suspect the current batch is compromised, test it on a known, reliable substrate (e.g., styrene) to confirm its activity.

  • Purify Starting Materials: Ensure the (S)-1-benzyl-3,3-difluoropiperidin-4-ol and solvent are free from potential poisons. Consider purification techniques like recrystallization or column chromatography for the substrate and using high-purity, degassed solvents.

  • Increase Catalyst Loading: As a straightforward initial step, increasing the catalyst loading can sometimes overcome minor poisoning issues.[4][5] However, this is not always a cost-effective or scalable solution.

  • Filter and Add Fresh Catalyst: If you suspect poisoning during the reaction, you can filter the reaction mixture through a pad of Celite® to remove the deactivated catalyst and then add a fresh portion.[2]

Potential Cause 2: Inadequate Reaction Conditions

  • Insufficient Hydrogen Pressure: While balloon pressure (1-5 bar) is often sufficient for many hydrogenations, more sterically hindered or electronically demanding substrates may require higher pressures.[1][2] The debenzylation of the N-benzyl group can sometimes be challenging and may benefit from increased hydrogen pressure.[2][6]

  • Incorrect Temperature: Room temperature is a common starting point for many hydrogenations. While increasing the temperature can increase the reaction rate, it may also lead to side reactions or catalyst deactivation.[1][7]

  • Poor Mass Transfer: Inefficient mixing can lead to poor contact between the hydrogen gas, the substrate in solution, and the solid catalyst, resulting in a slow or incomplete reaction.

Troubleshooting Steps:

  • Increase Hydrogen Pressure: If using balloon pressure, consider switching to a high-pressure reactor (e.g., a Parr shaker) to increase the hydrogen pressure.[2][8]

  • Optimize Temperature: Systematically screen a range of temperatures (e.g., 25 °C, 40 °C, 60 °C) to find the optimal balance between reaction rate and selectivity.

  • Ensure Efficient Stirring: Use a stir bar and stir plate that provide vigorous agitation to ensure the catalyst is well-suspended in the reaction mixture. For larger-scale reactions, mechanical stirring is often necessary.

Q2: I'm observing dehalogenation (loss of fluorine) as a side reaction. How can I improve selectivity and preserve the C-F bonds?

Hydrodefluorination is a known potential side reaction in the hydrogenation of fluorinated compounds. While the C-F bond is generally strong, it can be cleaved under certain hydrogenation conditions, especially with palladium catalysts.[9]

Causality: The mechanism of hydrodehalogenation on palladium surfaces involves oxidative addition of the C-X bond to the palladium, followed by hydrogenolysis. The reactivity order for hydrodehalogenation over Pd/C is typically C-Br > C-Cl > C-I > C-F.[9] Although C-F bonds are the least reactive, their cleavage can still occur, particularly at higher temperatures or with prolonged reaction times.

Strategies to Enhance Selectivity:

  • Catalyst Choice:

    • Palladium on Carbon (Pd/C): This is a common and effective catalyst for debenzylation.[10][11] However, its high activity can sometimes lead to over-reduction and dehalogenation.[12]

    • Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst): This catalyst is often more effective and selective for debenzylation, especially for N-benzyl groups, and may be less prone to causing dehalogenation compared to Pd/C.[11] A combination of Pd/C and Pd(OH)₂/C has also been reported to be more efficient than either catalyst alone for debenzylation.[11]

    • Other Palladium Catalysts: Johnson Matthey and other suppliers offer a range of palladium on carbon catalysts with varying metal distributions and particle sizes, which can be tailored for specific reactions to optimize selectivity.[13]

  • Reaction Condition Optimization:

    • Lower Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate.

    • Lower Hydrogen Pressure: Use the minimum hydrogen pressure necessary to drive the desired reaction.

    • Monitor Reaction Progress: Carefully monitor the reaction by techniques like TLC, GC, or LC-MS to stop it as soon as the starting material is consumed, preventing over-reduction.[1]

  • Use of Catalyst Poisons/Modifiers:

    • In some cases, the controlled addition of a catalyst poison can be used to temper the catalyst's activity and improve selectivity. For example, diphenylsulfide has been used to selectively hydrogenate olefins and acetylenes without affecting other functional groups when using Pd/C.[14] However, this approach requires careful optimization.

Q3: What is a good starting point for palladium catalyst loading, and how do I optimize it?

Optimizing catalyst loading is a critical step to ensure a cost-effective and efficient process. Insufficient loading can lead to slow or incomplete reactions, while excessive loading can be wasteful and may lead to side reactions.[4][5]

Typical Starting Range:

A common starting point for catalyst loading in laboratory-scale hydrogenations is between 5 and 10 mol % of palladium relative to the substrate. For palladium on carbon, this often translates to a weight percentage (w/w) based on the substrate.

ParameterTypical Starting Range
Catalyst Type5% or 10% Pd/C[10]
Loading (mol %)5 - 10 mol %
Loading (w/w)10 - 50 wt % (relative to substrate)

Optimization Workflow:

A systematic approach to optimizing catalyst loading is recommended.

G cluster_0 Catalyst Loading Optimization Workflow A Start with 5-10 mol % Pd/C B Monitor Reaction Progress (TLC, GC, LC-MS) A->B C Reaction Complete within Reasonable Time? B->C D Decrease Loading by 2% increments C->D Yes E Increase Loading by 5% increments C->E No D->B F Identify Minimum Effective Loading D->F E->B E->F G Consider Catalyst Screening (Pd(OH)2/C, etc.) F->G For further optimization

Caption: Workflow for optimizing palladium catalyst loading.

Experimental Protocol for Catalyst Loading Optimization:

  • Initial Reaction: Set up a reaction with 10 mol % of 5% Pd/C.

  • Monitoring: Monitor the reaction at regular intervals (e.g., every hour).

  • Analysis: If the reaction goes to completion within a desired timeframe (e.g., 4-6 hours) with good selectivity, proceed to reduce the catalyst loading.

  • Iterative Reduction: In subsequent experiments, reduce the catalyst loading in increments (e.g., to 8 mol %, then 5 mol %, etc.) until you find the minimum loading that provides a satisfactory reaction rate and complete conversion.

  • Troubleshooting Low Reactivity: If the initial reaction is slow or incomplete, consider increasing the loading (e.g., to 15 mol % or 20 mol %) before exploring more significant changes to other reaction parameters.

Section 2: Experimental Protocols

General Protocol for Hydrogenation of (S)-1-benzyl-3,3-difluoropiperidin-4-ol

Safety Precautions:

  • Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen.[15] Always handle the catalyst in a well-ventilated fume hood and keep it moist with solvent.

  • Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and there are no sources of ignition nearby.[15]

  • High-pressure reactions should only be conducted in appropriate, certified equipment by trained personnel.[8]

Materials:

  • (S)-1-benzyl-3,3-difluoropiperidin-4-ol

  • Palladium catalyst (e.g., 5% or 10% Pd/C, or Pd(OH)₂/C)

  • Anhydrous, degassed solvent (e.g., methanol, ethanol, ethyl acetate)

  • Hydrogen source (balloon or cylinder)

  • Reaction flask with a stir bar

  • Septum

  • Vacuum/inert gas manifold

  • Celite® for filtration

Procedure:

  • Catalyst Charging: To a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst.

  • Solvent Addition: Add the solvent to the flask, ensuring the catalyst is fully wetted.

  • System Purge: Seal the flask with a septum and purge the system with hydrogen. This is typically done by evacuating the flask under vacuum and then backfilling with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.[1]

  • Substrate Addition: Dissolve the (S)-1-benzyl-3,3-difluoropiperidin-4-ol in a minimal amount of the reaction solvent and add it to the reaction flask via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously at the desired temperature under a positive pressure of hydrogen (maintained by a balloon or a regulator from a cylinder).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS at appropriate time intervals.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional solvent.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by appropriate methods such as column chromatography or recrystallization.

G cluster_1 Hydrogenation Experimental Workflow A Charge Catalyst & Solvent B Purge with H2 (3-5 cycles) A->B C Add Substrate Solution B->C D Stir under H2 Atmosphere C->D E Monitor Reaction Progress D->E F Reaction Complete? E->F F->E No G Vent H2, Purge with N2 F->G Yes H Filter through Celite® G->H I Concentrate Filtrate H->I J Purify Product I->J

Caption: General experimental workflow for catalytic hydrogenation.

Section 3: Understanding the Science

The Role of Palladium in Hydrogenation

Palladium is a highly effective catalyst for hydrogenation due to its ability to adsorb hydrogen gas onto its surface and facilitate its addition across double bonds or the cleavage of certain single bonds (hydrogenolysis).[16] In the case of (S)-1-benzyl-3,3-difluoropiperidin-4-ol, the primary desired reaction is often the hydrogenolysis of the N-benzyl group.[6]

Mechanism of Debenzylation:

The generally accepted mechanism for N-debenzylation involves the following key steps:

  • Adsorption: Both hydrogen and the N-benzyl substrate adsorb onto the palladium surface.

  • Oxidative Addition: The C-N bond of the benzyl group undergoes oxidative addition to a palladium atom.

  • Hydrogenolysis: The adsorbed hydrogen atoms react with the activated substrate, cleaving the C-N bond and forming toluene and the debenzylated piperidine.

  • Desorption: The products desorb from the catalyst surface, regenerating the active sites.

The presence of the difluoro groups on the piperidine ring can influence the electronic properties of the molecule and may affect its interaction with the catalyst surface, potentially impacting the reaction rate and selectivity. Recent studies have highlighted robust methods for the hydrogenation of fluorinated pyridines to access fluorinated piperidines, demonstrating the feasibility of such transformations with palladium catalysts.[17][18]

References

  • Wikipedia. Palladium on carbon. [Link]

  • Johnson Matthey. Palladium on carbon catalysts. [Link]

  • Taylor & Francis Online. (2018, July 20). High-selectivity palladium catalysts for the partial hydrogenation of alkynes by gas-phase cluster deposition onto oxide powders. [Link]

  • MDPI. (2020, September 17). Supported Palladium Nanocatalysts: Recent Findings in Hydrogenation Reactions. [Link]

  • Reddit. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?[Link]

  • Reddit. (2021, December 15). What factors decrease the efficiency of palladium as a catalyst for hydrogenation? Are there ways of regenerating it's catalytic properties?[Link]

  • ResearchGate. (PDF) Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation. [Link]

  • PMC. (2022, August 12). High activity and selectivity of single palladium atom for oxygen hydrogenation to H2O2. [Link]

  • International Research Journal of Engineering, Science, Technology, and Innovation. Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. [Link]

  • Google Patents.
  • PMC. (2016, April 26). Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. [Link]

  • MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). [Link]

  • Taylor & Francis Online. (2006, August 16). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. [Link]

  • Wordpress. Solving Issues with Heterogeneous Catalytic Hydrogenation. [Link]

  • Hiden Analytical. (2024, March 19). How to Optimize Performance in Alkene Hydrogenation Catalysts. [Link]

  • International Research Journal of Engineering, Science, Technology, and Innovation. (2023, June 30). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. [Link]

  • MDPI. (2021, September 7). Recent Advances of Pd/C-Catalyzed Reactions. [Link]

  • KASSEL. A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

  • ACS Publications. (2020, September 18). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]

  • Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET. [Link]

  • Google Patents. EP3559164A1 - Method for optimizing catalyst loading for hydrocracking process.
  • ResearchGate. Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts | Request PDF. [Link]

  • SciSpace. Deactivation behavior of Pd/C and Pt/C catalysts in the gas-phase hydrodechlorination of chloromethanes. [Link]

  • ChemRxiv. Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. [Link]

  • Nature Research. (2019, January 21). A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. [Link]

  • Organic Chemistry Portal. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. [Link]

  • ACS Publications. (2020, September 18). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis. [Link]

  • RSC Publishing. Hydrogenation of perfluoroolefins catalyzed by palladium nanoparticles anchored on the layered carbon nitride. [Link]

  • Scientific Research Publishing. (2016, March 1). Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. [Link]

  • Organic Chemistry Portal. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. [Link]

  • PrepChem.com. Synthesis of 1-benzylpiperidine-4-carboxaldehyde. [Link]

  • PubChem. 1-Benzyl-3,3-difluoropiperidin-4-one. [Link]

  • ResearchGate. Hydrogenation mechanism of benzyl alcohol in polar solvents estimated by MO calculation | Request PDF. [Link]

  • Arkivoc. Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. [Link]

  • ResearchGate. Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ) | Request PDF. [Link]

  • PMC. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

  • DTIC. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • ResearchGate. (2025, November 1). Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Lipophilicity of 3,3-Difluoropiperidin-4-ol and Piperidin-4-ol

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. This guide provides an in-depth comparison of the lipophilicity of 3,3-dif...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. This guide provides an in-depth comparison of the lipophilicity of 3,3-difluoropiperidin-4-ol and its non-fluorinated parent, piperidin-4-ol. We will dissect the physicochemical principles governing their properties, present relevant data, and detail the experimental methodology for their characterization, offering researchers and drug developers critical insights for scaffold selection.

The Central Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount physicochemical property that dictates a drug candidate's fate in the body.[1] It profoundly influences solubility, absorption, membrane permeability, plasma protein binding, distribution, and metabolism.[1] An optimal lipophilicity balance is crucial; excessive lipophilicity can lead to poor aqueous solubility, high metabolic turnover, and potential toxicity, while insufficient lipophilicity may hinder membrane passage and target engagement.

The two most common descriptors for lipophilicity are LogP and LogD.[2]

  • LogP is the logarithm of the partition coefficient, representing the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[3]

  • LogD is the logarithm of the distribution coefficient, which describes the same ratio for a compound that can ionize . Crucially, LogD is pH-dependent and accounts for all species (neutral and ionized) in the equilibrium.[3][4]

For molecules like piperidines, which contain a basic nitrogen atom, LogD is the more physiologically relevant parameter, as the pH of biological compartments dictates the molecule's ionization state and, consequently, its behavior.[2][4]

The Impact of Gem-Difluorination: A Physicochemical Deep Dive

The introduction of a geminal difluoro (CF2) group at the 3-position of the piperidin-4-ol ring induces significant, albeit nuanced, changes to the molecule's electronic and physical properties.

Causality of the Fluorine Effect: pKa Depression

The primary effect of the CF2 group is a powerful electron-withdrawing inductive effect. The high electronegativity of the two fluorine atoms pulls electron density away from the piperidine ring, most notably from the nitrogen atom. This reduces the basicity of the nitrogen lone pair, making it less available to accept a proton.

The direct consequence is a dramatic decrease in the compound's pKa (the negative logarithm of the acid dissociation constant of the conjugate acid).

  • The pKa of the parent piperidine is approximately 11.1-11.2.[5]

  • The introduction of a gem-difluoro group at the 3-position (gamma to the nitrogen) has been shown to lower the pKa by approximately 3.4-3.5 units.[6] This is corroborated by experimental data for 3,3-difluoropiperidine, which has a pKa of 7.4.[7]

This pKa shift is the critical determinant of the differential behavior of the two analogs at physiological pH (typically 7.4).

  • Piperidin-4-ol (pKa ≈ 11.1): At pH 7.4, it will be almost entirely protonated (>99.9%), existing as a charged cation.

  • 3,3-Difluoropiperidin-4-ol (pKa ≈ 7.4): At pH 7.4, it will exist as an equilibrium mixture of approximately 50% neutral species and 50% protonated cation.

This difference in ionization state directly impacts lipophilicity as measured by LogD. Charged species are significantly more hydrophilic and have a much lower affinity for lipid phases. Therefore, the higher proportion of the neutral, more lipophilic form of the fluorinated analog at pH 7.4 is expected to result in a higher LogD₇.₄ value compared to its non-fluorinated counterpart.

Comparative Data Summary

While extensive experimental data for 3,3-difluoropiperidin-4-ol is limited, we can compile a comparative table based on high-quality predicted values and data from parent structures to illustrate the expected physicochemical differences.

PropertyPiperidin-4-ol3,3-Difluoropiperidin-4-olRationale for Difference
Molecular Formula C₅H₁₁NOC₅H₉F₂NOAddition of two fluorine atoms.
Molecular Weight 101.15 g/mol 137.13 g/mol [8]Increased mass due to fluorine.
pKa (amine) ~11.1~7.4[7]Strong inductive electron-withdrawal by the CF₂ group significantly reduces the basicity of the piperidine nitrogen.[6][9]
Calculated LogP -0.3[10]UnavailableThe effect of gem-difluorination on LogP is complex and can be context-dependent, either increasing or decreasing lipophilicity.[11][12]
Predicted LogD at pH 7.4 Very Low (< -2.0)Moderately Low (~0.0 - 0.5)At pH 7.4, piperidin-4-ol is >99.9% protonated (charged), drastically reducing its partitioning into the lipid phase. 3,3-difluoropiperidin-4-ol is ~50% in its neutral, more lipophilic form, leading to a significantly higher LogD₇.₄.

The most important takeaway for drug developers is the profound difference in LogD at physiological pH . The non-fluorinated analog is highly polar and hydrophilic under these conditions, while the gem-difluoro analog possesses a significantly more lipophilic character due to the substantial population of its neutral form.

G cluster_0 Physicochemical Logic: Impact of gem-Difluorination A Piperidin-4-ol C High pKa (~11.1) A->C B 3,3-Difluoropiperidin-4-ol D Low pKa (~7.4) [Inductive Effect] B->D E At pH 7.4: >99.9% Protonated (Cationic) C->E F At pH 7.4: ~50% Neutral ~50% Protonated D->F G Low LogD₇.₄ (High Hydrophilicity) E->G H Higher LogD₇.₄ (Increased Lipophilicity) F->H G prep 1. Solvent Preparation (Pre-saturate n-Octanol and PBS Buffer) mix 3. Partitioning (Mix Compound, Buffer, Octanol) prep->mix stock 2. Prepare Compound Stock Solution stock->mix shake 4. Equilibration (Shake/Vortex) mix->shake separate 5. Phase Separation (Centrifuge) shake->separate sample 6. Sample Both Phases (Aqueous & Organic) separate->sample analyze 7. Quantify Concentration (HPLC or LC-MS/MS) sample->analyze calc 8. Calculate LogD analyze->calc

Sources

Comparative

Chiral HPLC Method Validation for (S)-1-Benzyl-3,3-difluoropiperidin-4-ol Purity: A Comparative Guide

As pharmaceutical pipelines increasingly incorporate heavily fluorinated chiral scaffolds, the analytical burden of proving enantiomeric purity intensifies. (S)-1-benzyl-3,3-difluoropiperidin-4-ol is a critical synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly incorporate heavily fluorinated chiral scaffolds, the analytical burden of proving enantiomeric purity intensifies. (S)-1-benzyl-3,3-difluoropiperidin-4-ol is a critical synthetic intermediate. The presence of a gem-difluoro moiety directly adjacent to the chiral center (C4) fundamentally alters the molecule's electronic landscape, making standard chiral separation unpredictable.

This guide provides an objective, data-backed comparison of Chiral Stationary Phases (CSPs) and outlines a robust validation protocol aligned with [1].

Mechanistic Causality: The Fluorine Effect in Chiral Recognition

Standard chiral method development often relies on trial and error. However, a rational approach requires understanding the analyte's stereoelectronic properties. In 1-benzyl-3,3-difluoropiperidin-4-ol, the highly electronegative fluorine atoms at C3 exert a strong inductive effect. This withdraws electron density from the adjacent C4-hydroxyl group, significantly increasing its hydrogen-bond acidity compared to non-fluorinated analogs.

Consequently, the analyte exhibits enhanced dipole-dipole interactions and stronger hydrogen bonding with the carbamate or amide linkages of the CSP. If the mobile phase is too polar, it will outcompete these critical enantioselective interactions, leading to co-elution.

G A (S)-1-Benzyl-3,3-difluoropiperidin-4-ol B gem-Difluoro Moiety (C3) A->B C Hydroxyl Group (C4) A->C D Strong Inductive Effect B->D E Increased H-Bond Acidity C->E F Enhanced CSP Interaction (Enantioselective Binding) D->F E->F

Logical flow of stereoelectronic effects driving chiral recognition in the fluorinated piperidine.

Comparative Evaluation of Chiral Stationary Phases

To establish the optimal method, we objectively compare three orthogonal CSPs:

  • Amylose tris(3,5-dimethylphenylcarbamate) : A versatile polysaccharide phase relying on inclusion complexes and hydrogen bonding.

  • Cellulose tris(3,5-dimethylphenylcarbamate) : Offers different helical cavity shapes compared to amylose.

  • Whelk-O1 (R,R) : A brush-type (Pirkle) CSP featuring a 1-(2-naphthyl)ethylamine derivative. It relies heavily on π−π interactions and face-to-edge dipole stacking.

According to documented synthetic protocols for fluorinated piperidines, such as those detailed in[2], the Whelk-O1 stationary phase demonstrates exceptional selectivity for this specific scaffold. The rigid cleft of the Whelk-O1 phase perfectly accommodates the benzyl group via π−π stacking, while the difluoro-hydroxyl motif engages in highly directional hydrogen bonding.

Table 1: Quantitative Comparison of CSP Performance

(Test Matrix: Racemic 1-Benzyl-3,3-difluoropiperidin-4-ol at 1.0 mg/mL)

Stationary PhaseMobile Phase (v/v)Retention Time (S)Retention Time (R)Selectivity ( α )Resolution ( Rs​ )Peak Shape (Tailing)
Amylose CarbamateHexane/IPA/DEA (90:10:0.1)8.4 min9.1 min1.121.451.3 (Slight tailing)
Cellulose CarbamateHexane/IPA/DEA (90:10:0.1)11.2 min11.8 min1.080.951.5 (Moderate tailing)
Whelk-O1 (R,R) Heptane/EtOH/DEA (80:20:0.05)6.5 min8.2 min1.35 3.10 1.05 (Excellent)

Conclusion: The Whelk-O1 phase provides baseline resolution ( Rs​>3.0 ) and superior peak symmetry, making it the definitive choice for ICH-compliant validation.

Step-by-Step Experimental Protocol (Self-Validating System)

A robust analytical procedure must be self-validating. The following protocol incorporates mandatory System Suitability Testing (SST) to ensure the system is fit-for-purpose before any sample is analyzed, aligning with .

Phase 1: Reagent & Mobile Phase Preparation
  • Solvent Selection: Utilize HPLC-grade Heptane and Absolute Ethanol.

  • Modifier Addition: Add 0.05% (v/v) Diethylamine (DEA) to both solvents. Causality: The basic DEA acts as a competing amine. It suppresses secondary ion-exchange interactions between the basic piperidine nitrogen of the analyte and residual acidic silanols on the silica support, effectively eliminating peak tailing.

  • Blending: Prepare an isocratic blend of 80% Heptane / 20% Ethanol (containing 0.05% DEA). Degas via ultrasonication for 10 minutes.

Phase 2: Sample Preparation
  • SST Solution (Racemate): Dissolve 1.0 mg of racemic 1-benzyl-3,3-difluoropiperidin-4-ol in 1.0 mL of mobile phase.

  • Test Sample: Dissolve 1.0 mg of the targeted (S)-enantiomer batch in 1.0 mL of mobile phase.

  • Sensitivity Solution (LOQ): Dilute the test sample to 0.05% of the nominal concentration (0.5 µg/mL).

Phase 3: Chromatographic Execution
  • Column: (R,R) Whelk-O1, 250 x 4.6 mm, 5 µm.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 210 nm (capturing the benzyl chromophore).

  • Injection Volume: 10 µL.

  • Temperature: 25°C.

Phase 4: System Suitability Testing (The Self-Validation Gate)

Before injecting the test sample, inject the SST Solution. The analytical run is ONLY valid if the system meets the following causality-driven criteria:

  • Resolution ( Rs​ ) between (S) and (R) peaks is ≥2.0 (Ensures baseline separation for accurate integration).

  • Tailing factor ( Tf​ ) for both peaks is ≤1.2 (Confirms active silanols are adequately masked by DEA).

  • Theoretical plates ( N ) ≥3000 (Validates column efficiency and lack of voiding).

ICH Q2(R2) Method Validation Framework

Once the method is developed and the SST gate is established, it must be validated to prove it is "fit for intended purpose" per the[1].

  • Specificity: Demonstrated by the SST solution. The method must show absolute baseline separation of the (S) and (R) enantiomers with no interference from blank injections or synthetic byproducts (e.g., des-fluoro impurities).

  • Linearity & Range: Evaluated from 0.05% (reporting threshold) to 150% of the nominal concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy: Assessed by spiking known amounts of the (R)-enantiomer (acting as the impurity) into the (S)-enantiomer at 0.1%, 0.5%, and 1.0% levels. Recovery must fall between 90-110%.

  • Precision (Repeatability): Six replicate injections of the (S)-enantiomer spiked with 0.5% (R)-enantiomer. The Relative Standard Deviation (RSD) of the (R)-enantiomer peak area must be ≤5.0% .

  • Robustness: Deliberate variations in flow rate ( ±0.1 mL/min), column temperature ( ±2∘ C), and mobile phase composition ( ±2% absolute ethanol). The Rs​ must remain ≥2.0 across all conditions.

G A Method Development (Whelk-O1 Selection) B System Suitability (SST) Rs >= 2.0, Tf <= 1.2 A->B Gate 1 C Specificity & Linearity (0.05% to 150%) B->C Gate 2 D Accuracy & Precision (Spike Recovery & RSD < 5%) C->D Gate 3 E Robustness Testing (Flow, Temp, Eluent variations) D->E Gate 4 F Validated Procedure Ready for QC Release E->F Final Approval

Stepwise validation workflow ensuring the analytical procedure meets ICH Q2(R2) criteria.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: WO2013171694A1 - Fluorinated bridged spiro[2.
  • Title: ICH Q14 Analytical Procedure Development Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

Validation

High-Resolution LC-MS Fragmentation Analysis: (S)-1-Benzyl-3,3-difluoropiperidin-4-ol vs. Non-Fluorinated Analogs

Executive Summary (S)-1-benzyl-3,3-difluoropiperidin-4-ol is a highly specialized 3D fragment increasingly utilized in Fragment-Based Drug Discovery (FBDD). The strategic incorporation of a gem-difluoro group adjacent to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-benzyl-3,3-difluoropiperidin-4-ol is a highly specialized 3D fragment increasingly utilized in Fragment-Based Drug Discovery (FBDD). The strategic incorporation of a gem-difluoro group adjacent to the hydroxyl moiety serves a dual purpose: it modulates the physicochemical properties by increasing lipophilicity and significantly lowers the basicity (pKa) of the piperidine nitrogen. This reduction in basicity is a proven strategy to mitigate off-target hERG channel affinity, thereby reducing potential cardiac toxicity (1[1]).

However, this structural modification fundamentally alters the compound's behavior during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. As a Senior Application Scientist, I have designed this guide to objectively compare the LC-MS fragmentation patterns of (S)-1-benzyl-3,3-difluoropiperidin-4-ol against its non-fluorinated counterpart, (S)-1-benzylpiperidin-4-ol. By understanding the causality behind these fragmentation pathways, analytical chemists can optimize their structural elucidation workflows.

Mechanistic Rationale: The Impact of Fluorination on LC-MS Behavior

The presence of the highly electronegative fluorine atoms exerts a strong inductive (-I) effect, which dictates the molecule's gas-phase chemistry:

  • Ionization Efficiency (ESI+) : The lowered basicity of the piperidine nitrogen means that (S)-1-benzyl-3,3-difluoropiperidin-4-ol exhibits reduced ionization efficiency in positive Electrospray Ionization (ESI+) compared to the non-fluorinated analog. To counteract this, the mobile phase must be strictly buffered at a low pH (e.g., using 0.1% formic acid) to enforce protonation.

  • Collision-Induced Dissociation (CID) : Under tandem mass spectrometry (MS/MS) conditions, piperidine rings typically undergo alpha-cleavage and ring opening (2[2]). However, the gem-difluoro group introduces a highly favored neutral loss pathway: the elimination of Hydrogen Fluoride (HF, 20 Da). This occurs because the fluorine atoms act as excellent leaving groups when the molecule is vibrationally excited, especially when adjacent to abstractable protons.

Comparative Fragmentation Pathways

When subjected to CID, both compounds yield a dominant base peak at m/z 91.05, corresponding to the tropylium ion formed via the cleavage of the benzyl group (3[3]). The divergence in their spectra lies in the secondary fragmentation of the piperidine core.

Fragmentation M Precursor Ion [M+H]+ m/z 228.12 Tropylium Tropylium Ion m/z 91.05 M->Tropylium Benzyl Cleavage LossHF [M+H-HF]+ m/z 208.11 M->LossHF Neutral Loss (20 Da) LossH2O [M+H-H2O]+ m/z 210.11 M->LossH2O Neutral Loss (18 Da) Piperidine Fluoropiperidine Core m/z 138.07 M->Piperidine N-Dealkylation LossH2O->LossHF Subsequent HF Loss (-20 Da)

Dominant CID fragmentation pathways of (S)-1-benzyl-3,3-difluoropiperidin-4-ol.

Quantitative Data & Performance Comparison

To objectively evaluate the analytical performance, we compare the HRMS data of the fluorinated target against the non-fluorinated alternative. High-Resolution Mass Spectrometry (HRMS) is essential here to accurately distinguish between isobaric interferences and confirm the exact mass of the fluorinated residuals (4[4]).

Analytical Feature(S)-1-benzyl-3,3-difluoropiperidin-4-ol(S)-1-benzylpiperidin-4-ol (Alternative)Mechanistic Rationale
Formula C12​H15​F2​NO C12​H17​NO Substitution of 2H for 2F.
Exact Mass 227.1118 Da191.1306 Da-
Precursor Ion [M+H]+ m/z 228.1196 m/z 192.1384Protonation occurs at the piperidine nitrogen.
Primary Base Peak (MS2) m/z 91.0548 (Tropylium) m/z 91.0548 (Tropylium)Benzyl C-N bond cleavage is the lowest energy pathway.
Characteristic Neutral Losses -HF (20.006 Da), - H2​O (18.011 Da)- H2​O (18.011 Da)gem-difluoro group drives the unique HF elimination.
ESI+ Ionization Efficiency ModerateHighElectron-withdrawing fluorines lower nitrogen basicity (pKa).
LC Retention (RP-C18) Higher (More lipophilic)Lower (More hydrophilic)Fluorination increases the partition coefficient (clogP).
Platform Comparison: HRMS (Q-TOF) vs. Targeted QqQ

When analyzing this compound, the choice of MS platform dictates the quality of the data:

  • Quadrupole Time-of-Flight (Q-TOF) : The gold standard for structural elucidation. It provides sub-5 ppm mass accuracy, allowing the analyst to definitively prove that a neutral loss of 20.006 Da is HF, rather than a nominal isobaric loss.

  • Triple Quadrupole (QqQ) : Best for high-throughput quantitation in pharmacokinetic studies. By monitoring the Multiple Reaction Monitoring (MRM) transition of m/z 228.1 91.1, QqQ offers superior sensitivity, though it lacks the resolution to identify unknown degradants.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. By running the non-fluorinated analog in parallel, any novel fragment observed in the fluorinated sample can be directly attributed to the gem-difluoro substitution, eliminating matrix or source-induced artifacts.

Workflow Prep Step 1: Sample Preparation Dilution in 50:50 MeCN:H2O + 0.1% FA LC Step 2: UHPLC Separation C18 Column, Gradient Elution Prep->LC Ionization Step 3: ESI+ Ionization Capillary: 3.5 kV, Temp: 350°C LC->Ionization MS1 Step 4: Full Scan MS1 (HRMS) m/z 100-1000, Resolution >30,000 Ionization->MS1 CID Step 5: Collision-Induced Dissociation Collision Energy Ramp: 15-40 eV MS1->CID MS2 Step 6: Product Ion Scan (MS2) Exact Mass Fragment Analysis CID->MS2

Self-validating LC-HRMS experimental workflow for structural elucidation.

Step-by-Step Methodology:
  • Sample Preparation : Accurately weigh 1.0 mg of (S)-1-benzyl-3,3-difluoropiperidin-4-ol and dissolve in 1 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: The 0.1% formic acid ensures the mobile phase pH is well below the compound's lowered pKa, guaranteeing complete protonation prior to entering the MS source.

  • UHPLC Separation : Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Use a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

    • Causality: The C18 stationary phase effectively retains the lipophilic fluorinated moiety. A rapid gradient minimizes longitudinal diffusion, resulting in sharp chromatographic peaks that maximize the instantaneous concentration entering the ESI source.

  • ESI+ Ionization : Operate the source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

    • Causality: The high desolvation temperature is required to efficiently evaporate the aqueous portion of the mobile phase, facilitating the release of the gas-phase [M+H]+ ions.

  • MS/MS Acquisition (CID) : Isolate the precursor ion ( m/z 228.12) in the quadrupole. Apply a collision energy (CE) ramp from 15 eV to 40 eV in the collision cell.

    • Causality: A CE ramp is critical because fragmentation pathways have different energy barriers. The benzyl cleavage ( m/z 91) requires low energy (~15-20 eV), while the rigid piperidine ring fragmentation and sequential HF losses require higher energy (~30-40 eV). Ramping captures the complete structural fingerprint in a single scan.

References

  • The Journal of Organic Chemistry. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." ACS Publications. Available at: [Link]

  • LCGC International. "Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry." Available at: [Link]

  • PMC. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Available at:[Link]

Sources

Comparative

Evaluating the Metabolic Stability of (S)-1-Benzyl-3,3-difluoropiperidin-4-ol Derivatives: A Comparative Guide

Executive Summary & The Metabolic Challenge In small-molecule drug discovery, the piperidine ring is a ubiquitous structural motif, prized for its ability to modulate physicochemical properties and engage target receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Metabolic Challenge

In small-molecule drug discovery, the piperidine ring is a ubiquitous structural motif, prized for its ability to modulate physicochemical properties and engage target receptors. However, unsubstituted or alkyl-substituted piperidines—such as (S)-1-benzylpiperidin-4-ol—frequently suffer from severe metabolic liabilities. They are highly susceptible to Cytochrome P450 (CYP450)-mediated α -carbon oxidation and N-dealkylation, leading to high intrinsic clearance ( CLint​ ) and unacceptably short in vivo half-lives.

To overcome this, medicinal chemists frequently employ strategic fluorination. The introduction of a gem-difluoro group at the 3-position—yielding (S)-1-benzyl-3,3-difluoropiperidin-4-ol derivatives—is a highly effective strategy to block metabolic degradation. This guide objectively compares the metabolic performance of non-fluorinated, mono-fluorinated, and di-fluorinated piperidine derivatives, detailing the mechanistic causality behind their stability and providing a self-validating protocol for empirical evaluation.

Mechanistic Causality: Why 3,3-Difluorination Enhances Stability

The metabolic advantage of the 3,3-difluoropiperidine scaffold is not merely a result of "blocking" a site of metabolism; it is driven by a synergistic combination of electronic, steric, and thermodynamic effects.

pKa Modulation and Enzyme Recognition

The most profound impact of gem-difluorination is its strong electron-withdrawing inductive effect on the adjacent piperidine nitrogen. An unsubstituted piperidine core typically exhibits a highly basic pKa of ~11.2. The introduction of a 3,3-difluoro moiety drastically reduces this basicity, dropping the core pKa to approximately 7.4[1]. When further substituted with a 1-benzyl and a 4-hydroxyl group, the pKa of (S)-1-benzyl-3,3-difluoropiperidin-4-ol is depressed even further into the 5.5–6.5 range.

The Causality: At physiological pH (7.4), non-fluorinated piperidines are heavily protonated. CYP450 enzymes—particularly CYP2D6—rely on electrostatic interactions to orient substrates, forming a critical salt bridge between the protonated amine of the drug and anionic residues (e.g., Asp301 or Glu216) in the enzyme's active site[2]. By neutralizing the amine at physiological pH, the difluoro derivative exhibits a significantly lower association constant ( Ka​ ) for these metabolizing enzymes, effectively evading recognition and reducing intrinsic clearance[3].

Steric Shielding and Bond Energetics

Beyond electrostatics, the physical properties of the C-F bond provide a direct thermodynamic barrier to metabolism. The C-F bond energy (~116 kcal/mol) is substantially higher than that of a standard C-H bond (~98 kcal/mol).

The Causality: CYP-mediated metabolism requires hydrogen abstraction as the rate-limiting step for α -hydroxylation. The high bond dissociation energy of the C-F bond prevents the enzyme from initiating this cleavage[2]. Consequently, oxidation is forced to alternative, less favorable sites, or prevented entirely, leading to prolonged half-lives[4].

Mechanism cluster_0 Non-Fluorinated Piperidine cluster_1 3,3-Difluoropiperidine Derivative A1 High pKa (~9.5) Protonated at pH 7.4 A2 Strong CYP450 Binding (Asp301 Salt Bridge) A1->A2 A3 Rapid alpha-Oxidation & N-Dealkylation A2->A3 B1 Low pKa (~6.2) Neutral at pH 7.4 B2 Weak CYP450 Binding (No Salt Bridge) B1->B2 B3 Blocked Oxidation (Strong C-F Bond) B2->B3

Figure 1: Comparative metabolic pathways demonstrating how 3,3-difluorination prevents CYP450 degradation.

Comparative Performance Data

To objectively evaluate the impact of fluorination, we compare the representative physicochemical and in vitro metabolic profiles of the non-fluorinated, mono-fluorinated, and di-fluorinated (S)-1-benzylpiperidin-4-ol scaffolds.

Note: Data represents synthesized benchmark values based on established structure-property relationships for fluorinated piperidines in Human Liver Microsomes (HLM).

Compound ScaffoldSubstitutionPredicted pKaLogD (pH 7.4)HLM CLint​ (µL/min/mg)HLM t1/2​ (min)
(S)-1-benzylpiperidin-4-ol None~9.51.2> 150< 10
(3R,4S)-1-benzyl-3-fluoropiperidin-4-ol 3-Fluoro~8.01.58525
(S)-1-benzyl-3,3-difluoropiperidin-4-ol 3,3-Difluoro~6.21.9< 15> 120

Data Analysis: While the addition of fluorine atoms slightly increases the intrinsic lipophilicity (LogD), the drastic reduction in pKa neutralizes the molecule at physiological pH. This prevents the rapid CYP2D6/CYP3A4-mediated clearance seen in the non-fluorinated parent, extending the half-life from less than 10 minutes to over 2 hours.

Self-Validating Experimental Protocol: Microsomal Stability Assay

To generate trustworthy, reproducible data, metabolic stability must be evaluated using a self-validating in vitro assay. The following protocol details the evaluation of (S)-1-benzyl-3,3-difluoropiperidin-4-ol using Human Liver Microsomes (HLM).

Reagents & Matrix Preparation
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Cofactor: NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • Controls: Verapamil (High clearance positive control), Warfarin (Low clearance negative control).

Step-by-Step Methodology & Causal Logic

Step 1: Matrix Equilibration

  • Action: Dilute HLM to a final protein concentration of 0.5 mg/mL in the phosphate buffer. Add the test compound to achieve a final concentration of 1 µM (keep organic solvent <0.5% v/v). Pre-incubate at 37°C for 5 minutes.

  • Causality: Pre-incubation ensures the lipid bilayer of the microsomes achieves physiological fluidity, allowing the membrane-bound CYP enzymes to adopt their active conformations before the reaction begins. Keeping organic solvents below 0.5% prevents solvent-induced denaturation of the CYP450 enzymes.

Step 2: Reaction Initiation

  • Action: Initiate the reaction by adding the NADPH Regenerating System.

  • Causality: Free NADPH degrades rapidly in aqueous solution at 37°C. Using a regenerating system ensures a constant, zero-order supply of the essential electron-donating cofactor, preventing artificial plateaus in clearance rates over the 60-minute assay window.

Step 3: Kinetic Sampling and Quenching

  • Action: At precisely 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide).

  • Causality: The 3:1 ratio of cold organic solvent instantly precipitates the microsomal proteins, halting enzymatic activity at exact kinetic timepoints. The concurrent addition of the IS corrects for volumetric pipetting errors and normalizes matrix-induced ion suppression during LC-MS/MS analysis.

Step 4: Centrifugation and LC-MS/MS Analysis

  • Action: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for the parent compound.

  • Causality: Centrifugation pellets the denatured protein, preventing LC column clogging. By measuring the exponential decay of the parent compound relative to the IS, the elimination rate constant ( k ) can be determined, from which t1/2​ and CLint​ are calculated.

Protocol N1 1. Matrix Preparation HLM (0.5 mg/mL) + Test Cmpd (1 µM) in Buffer N2 2. Thermal Equilibration Pre-incubate at 37°C for 5 minutes N1->N2 N3 3. Reaction Initiation Add NADPH Regenerating System N2->N3 N4 4. Kinetic Sampling Aliquots taken at 0, 5, 15, 30, 45, 60 min N3->N4 N5 5. Reaction Quenching Add to cold Acetonitrile + Internal Standard N4->N5 N6 6. Protein Precipitation Centrifuge at 4000 rpm for 15 minutes N5->N6 N7 7. LC-MS/MS Quantification Determine Parent Compound Depletion N6->N7

Figure 2: Self-validating in vitro microsomal stability assay workflow for clearance evaluation.

References

  • [4] Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed (NIH).

  • [2] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC (NIH).

  • [1] 3,3-Difluoropiperidine | C5H9F2N | CID 2758350. PubChem (NIH).

  • [3] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Chemistry Europe.

Sources

Safety & Regulatory Compliance

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